3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-12(8-15)10(2)14(13-9)11-6-4-3-5-7-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMRTQQGXWPTJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066756 | |
| Record name | 1H-Pyrazole-4-carboxaldehyde, 3,5-dimethyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26669368 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
22042-79-1 | |
| Record name | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22042-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-carboxaldehyde, 3,5-dimethyl-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022042791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazole-4-carboxaldehyde, 3,5-dimethyl-1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrazole-4-carboxaldehyde, 3,5-dimethyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document collates available data on its physicochemical characteristics, synthesis, and spectral properties. While specific biological activity and signaling pathway data for this compound are limited in the current literature, this guide also presents information on the known biological activities of structurally related pyrazole derivatives to provide a contextual framework for future research and development. All quantitative data are summarized in structured tables, and key experimental workflows are detailed and visualized.
Physicochemical Properties
This compound is a beige to buff powder.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂O | [2] |
| Molecular Weight | 200.24 g/mol | [2] |
| Exact Mass | 200.094963 g/mol | [2] |
| Melting Point | 124-126 °C (397-399 K) | [3] |
| Boiling Point | 337.96°C (rough estimate) | [4] |
| Appearance | Beige to buff powder | [4] |
| Solubility | Soluble in DMSO and Methanol.[5] | |
| pKa | -0.95±0.10 | [4] |
| LogP | 2.30160 | [4] |
| CAS Number | 22042-79-1 | [4] |
Synthesis
The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction.[3] This reaction facilitates the formylation of electron-rich aromatic and heterocyclic compounds.
Experimental Protocol: Vilsmeier-Haack Reaction
A detailed experimental protocol for the synthesis of this compound is as follows[3]:
-
Reagent Preparation: To a cold solution of N,N-dimethylformamide (DMF) (1.46 g, 20 mmol), freshly distilled phosphorous oxychloride (POCl₃) (1.54 g, 10 mmol) is added with stirring over a period of 30 minutes. This forms the Vilsmeier reagent.
-
Reaction Mixture: A solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in DMF (15 ml) is added drop-wise to the Vilsmeier reagent while maintaining the temperature between 0-5 °C (273–278 K).
-
Reflux: The resulting mixture is heated under reflux for 1 hour.
-
Quenching and Precipitation: The reaction mixture is then cooled and poured with continuous stirring into crushed ice.
-
Isolation and Crystallization: After 15 minutes, the precipitate is filtered and crystallized from aqueous ethanol to yield needles of this compound. The reported yield is 69%.
Spectroscopic and Crystallographic Data
The structure of this compound has been confirmed by various spectroscopic methods and X-ray crystallography.
NMR Spectroscopy
-
¹H NMR (300.135 MHz, DMSO-d₆, 318 °C): The proton NMR spectrum provides characteristic signals confirming the molecular structure.[2]
Mass Spectrometry
-
Exact Mass: 200.094963 g/mol .[2]
-
MS (ESI): For the related compound 3,5-dimethyl-1-phenyl-1H-pyrazole, the mass spectrum shows m/z = 173 [M+H]⁺.[6]
Crystallographic Data
Crystallographic studies reveal that in the solid state, the five- and six-membered rings of this compound form a dihedral angle of 68.41 (16)°.[3] The aldehyde group is nearly coplanar with the pyrazole ring.[3]
| Crystal Data Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 6.6264 (4) |
| b (Å) | 6.7497 (4) |
| c (Å) | 22.6203 (12) |
| β (°) | 94.785 (5) |
| Volume (ų) | 1008.19 (10) |
| Z | 4 |
Biological Activity of Pyrazole Derivatives
While specific biological activity data for this compound is not extensively reported, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of pyrazole have demonstrated a wide range of activities, including antimicrobial, antifungal, and anticancer properties.
Antimicrobial and Antifungal Activity
Numerous studies have reported the antimicrobial and antifungal potential of pyrazole derivatives. The general workflow for evaluating such activity is depicted below.
The following table summarizes the minimum inhibitory concentration (MIC) values for some pyrazole derivatives against various microorganisms. It is important to note that these are not for the title compound but for structurally related molecules.
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole Carbothioamide Derivatives | A. niger | 15 - 45 | [7] |
| Pyrazole Carbothioamide Derivatives | A. flavus | 25 - 50 | [7] |
| Pyrazole Carbothioamide Derivatives | C. albicans | 60 - 90 | [7] |
| 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides | C. albicans | ≥ 62.5 | [8] |
| 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides | C. lipolytica | ≥ 15.6 | [8] |
Anticancer Activity
Pyrazole derivatives have also been investigated for their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric in these studies.
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| 3,5-diaminopyrazole-1-carboxamide derivative | HePG2 (Liver Cancer) | 6.57 | [1] |
| 3,5-diaminopyrazole-1-carboxamide derivative | HCT-116 (Colon Cancer) | 9.54 | [1] |
| 3,5-diaminopyrazole-1-carboxamide derivative | MCF-7 (Breast Cancer) | 7.97 | [1] |
| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Breast Cancer) | 14.97 (24h) | [9] |
| Pyrazole carbohydrazide derivative | Ovarian Cancer Cell Line | 8.14 - 8.63 | [10] |
Conclusion
This compound is a readily synthesizable compound with well-defined physicochemical and structural properties. While direct evidence of its biological activity and associated signaling pathways is currently lacking in the scientific literature, the broader family of pyrazole derivatives exhibits significant potential in medicinal chemistry, particularly in the development of antimicrobial, antifungal, and anticancer agents. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential and mechanistic pathways of this and related pyrazole compounds. Further investigation is warranted to elucidate the specific biological profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 22042-79-1 [chemicalbook.com]
- 5. Buy 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 [smolecule.com]
- 6. rsc.org [rsc.org]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Anti-Candida, Anti-Enzyme Activity and Cytotoxicity of 3,5-Diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
CAS Number: 22042-79-1
This technical guide provides a comprehensive overview of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest to researchers and professionals in organic synthesis and drug development. This document details its physicochemical properties, synthesis protocols, and structural data.
Physicochemical and Structural Data
This compound is a beige to buff powder.[1] Key quantitative data for this compound are summarized in the tables below.
Table 1: General and Physicochemical Properties
| Property | Value |
| CAS Number | 22042-79-1[1][2][3] |
| Molecular Formula | C₁₂H₁₂N₂O[1][4] |
| Molecular Weight | 200.24 g/mol [1][4] |
| Appearance | Beige to buff powder[1] |
| Melting Point | 125-128 °C[1][3] |
| Boiling Point | 337.96°C (estimate)[1][3] |
| Density | 1.1131 g/cm³ (estimate)[1][3] |
| Water Solubility | 23.1 µg/mL[1] |
| pKa | -0.95±0.10 (Predicted)[1][3] |
Table 2: Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic[4] |
| Space Group | P2₁/c |
| a | 6.6264 (4) Å[4] |
| b | 6.7497 (4) Å[4] |
| c | 22.6203 (12) Å[4] |
| β | 94.785 (5)°[4] |
| Volume | 1008.19 (10) ų[4] |
| Z | 4[4] |
| Calculated Density (Dx) | 1.319 Mg m⁻³[4] |
| Temperature | 100 K[4] |
Structurally, the molecule features five- and six-membered rings that form a dihedral angle of 68.41 (16)°.[4] The aldehyde group is nearly coplanar with the pyrazole ring.[4] The three-dimensional structure is stabilized by weak C—H⋯O and C—H⋯π interactions.[4]
Experimental Protocols
Synthesis via Vilsmeier-Haack Reaction
The synthesis of this compound is commonly achieved through the Vilsmeier-Haack reaction.[5][6]
Experimental Procedure:
-
A solution of N,N-dimethylformamide (DMF) (1.46 g, 20 mmol) is cooled.
-
Freshly distilled phosphorous oxychloride (POCl₃) (1.54 g, 10 mmol) is added with stirring over a period of 30 minutes.[4]
-
A solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in DMF (15 ml) is added dropwise, maintaining the temperature between 273–278 K.[4]
-
The resulting mixture is heated under reflux for 1 hour.[4]
-
After cooling, the mixture is poured into crushed ice with continuous stirring.[4]
-
After 15 minutes, the precipitate is filtered.
-
The crude product is crystallized from aqueous ethanol to yield the final product.[4]
This procedure yields the product as needles with a reported yield of 69%.[4]
References
An In-depth Technical Guide to 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
This technical guide provides a comprehensive overview of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, physicochemical properties, synthesis, and potential applications.
Chemical Structure and Identification
This compound is characterized by a central pyrazole ring substituted with two methyl groups at positions 3 and 5, a phenyl group at position 1 of the nitrogen, and a carbaldehyde (formyl) group at position 4.
Molecular Formula: C₁₂H₁₂N₂O[1][2][3]
Molecular Weight: 200.24 g/mol [1][3][4]
InChI Key: VOMRTQQGXWPTJK-UHFFFAOYSA-N[1][2][4]
Below is a diagram of the chemical structure generated using the DOT language.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Reference |
| Appearance | Beige to buff powder | [1] |
| Melting Point | 128 °C (in Methanol) | [1] |
| Boiling Point | 337.96 °C (estimated) | [1] |
| Density | 1.1131 g/cm³ | [1] |
| Flash Point | 159.4 °C | [1] |
| Water Solubility | 23.1 µg/mL | [1] |
| Vapor Pressure | 8.84E-05 mmHg at 25°C | [1] |
| XLogP3 | 2.3 | [1] |
| PSA (Polar Surface Area) | 34.89 Ų | [1] |
Spectroscopic and Crystallographic Data
Spectroscopic and crystallographic data are essential for the structural elucidation and confirmation of this compound.
3.1. Mass Spectrometry
Predicted collision cross-section (CCS) values provide information about the ion's size and shape in the gas phase.
| Adduct | m/z | Predicted CCS (Ų) | Reference |
| [M+H]⁺ | 201.10224 | 142.4 | [2] |
| [M+Na]⁺ | 223.08418 | 153.0 | [2] |
| [M-H]⁻ | 199.08768 | 147.4 | [2] |
| [M+NH₄]⁺ | 218.12878 | 161.3 | [2] |
| [M+K]⁺ | 239.05812 | 149.5 | [2] |
| [M]⁺ | 200.09441 | 144.6 | [2] |
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectral data has been reported for this compound in DMSO-d₆ as the solvent.[4]
3.3. X-ray Crystallography
The crystal structure of this compound has been determined, revealing key structural features.[6] The five-membered pyrazole ring and the six-membered phenyl ring form a dihedral angle of 68.41(16)°.[6][7] The aldehyde group is nearly coplanar with the pyrazole ring.[6][7]
| Crystal Data Parameter | Value | Reference |
| Crystal System | Monoclinic | [6] |
| Space Group | P2₁/c | [6] |
| a (Å) | 6.6264 (4) | [6] |
| b (Å) | 6.7497 (4) | [6] |
| c (Å) | 22.6203 (12) | [6] |
| β (°) | 94.785 (5) | [6] |
| V (ų) | 1008.19 (10) | [6] |
| Z | 4 | [6] |
Experimental Protocols
4.1. Synthesis via Vilsmeier-Haack Reaction
The synthesis of this compound is commonly achieved through the Vilsmeier-Haack reaction.[8][9] This method involves the formylation of a suitable precursor. A detailed experimental protocol is provided below.[6]
Reagents and Materials:
-
N,N-dimethylformamide (DMF)
-
Phosphorous oxychloride (POCl₃)
-
3,5-dimethyl-1-phenyl-1H-pyrazole
-
Crushed ice
-
Aqueous ethanol
Procedure:
-
To a cold solution of N,N-dimethylformamide (1.46 g, 20 mmol), add freshly distilled phosphorous oxychloride (1.54 g, 10 mmol) with stirring over a period of 30 minutes.
-
Prepare a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in N,N-dimethylformamide (15 ml).
-
Add the pyrazole solution dropwise to the cold DMF/POCl₃ mixture while maintaining the temperature between 273–278 K (0–5 °C).
-
Heat the resulting mixture under reflux for 1 hour.
-
After cooling, pour the reaction mixture with continuous stirring into crushed ice.
-
After 15 minutes, filter the precipitate.
-
Crystallize the crude product from aqueous ethanol to yield needles of this compound.
Yield: 69%[6]
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of the title compound.
Applications in Research and Development
Derivatives of pyrazole are recognized for their wide range of biological activities, making them valuable scaffolds in drug discovery and agrochemical development.[10][11]
-
Pharmaceutical Development: this compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[12] Pyrazole-containing compounds have demonstrated anti-inflammatory, analgesic, antibacterial, and anxiolytic properties.[9][12]
-
Agrochemicals: This compound is utilized in the formulation of agrochemicals, acting as a precursor for herbicides and fungicides.[12]
-
Material Science: There is an exploration of its potential in creating novel materials, including dyes, pigments, and polymers with specific thermal and mechanical properties.[12]
While this compound is a versatile building block, there is currently no specific, publicly available information detailing its direct involvement in defined signaling pathways. Its biological effects are typically realized through the activities of the more complex molecules synthesized from it.
References
- 1. echemi.com [echemi.com]
- 2. PubChemLite - this compound (C12H12N2O) [pubchemlite.lcsb.uni.lu]
- 3. This compound [oakwoodchemical.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. This compound | 22042-79-1 [chemicalbook.com]
- 6. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde IUPAC name
An In-depth Technical Guide to 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Introduction
This compound is a heterocyclic aromatic aldehyde. The pyrazole core is a significant structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3][4] This compound serves as a versatile synthetic intermediate for the development of more complex, poly-functionalized molecules and novel pharmaceutical agents.[5][6][7] Its synthesis is typically achieved through the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich heterocyclic systems.[8][9][10][11]
The preferred IUPAC name for this compound is This compound .[12]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value | Reference |
| IUPAC Name | This compound | [12] |
| CAS Number | 22042-79-1 | [12][13][14][15] |
| Molecular Formula | C₁₂H₁₂N₂O | [12][14][16][17] |
| Molecular Weight | 200.24 g/mol | [12][16] |
| Melting Point | 397–399 K (124-126 °C) | [16] |
| Appearance | Needles (from aqueous ethanol) | [16] |
| SMILES | CC1=NN(C(C)=C1C=O)C1=CC=CC=C1 | [12][17] |
| InChIKey | VOMRTQQGXWPTJK-UHFFFAOYSA-N | [12][17][18] |
Crystallographic Data
X-ray crystallography has been used to determine the three-dimensional structure of the molecule. The aldehyde group is nearly coplanar with the pyrazole ring.[16] The phenyl and pyrazole rings are twisted with respect to each other.[16]
| Crystal Data Parameter | Value |
| Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 |
| Crystal System | Monoclinic |
| a | 6.6264 (4) Å |
| b | 6.7497 (4) Å |
| c | 22.6203 (12) Å |
| β | 94.785 (5)° |
| Volume | 1008.19 (10) ų |
| Z | 4 |
| Radiation | Mo Kα |
| Temperature | 100 K |
Data sourced from Asiri et al. (2012).[16]
Experimental Protocols
Synthesis via Vilsmeier-Haack Reaction
The synthesis of this compound is efficiently achieved through the Vilsmeier-Haack reaction.[16] This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[8][9][11]
Detailed Methodology:
-
Vilsmeier Reagent Formation: To a cold solution of N,N-dimethylformamide (DMF, 1.46 g, 20 mmol), freshly distilled phosphorus oxychloride (POCl₃, 1.54 g, 10 mmol) is added with stirring over a period of 30 minutes. This in situ reaction forms the electrophilic Vilsmeier reagent (chloroiminium ion).
-
Formylation: A solution of the starting material, 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in DMF (15 ml), is added dropwise to the Vilsmeier reagent while maintaining the temperature between 273–278 K (0–5 °C).
-
Reaction Completion: The resulting mixture is heated under reflux for 1 hour.
-
Work-up and Isolation: After cooling, the reaction mixture is poured into crushed ice with continuous stirring.
-
Purification: After 15 minutes, the precipitate is filtered and recrystallized from aqueous ethanol to yield the final product as needles. The reported yield is 69%.[16]
Visualizations
Synthesis Workflow
The following diagram illustrates the experimental workflow for the synthesis of the target compound.
Caption: Experimental workflow for the synthesis of this compound.
Vilsmeier-Haack Reaction Mechanism
The diagram below outlines the plausible mechanism for the formylation of the pyrazole ring.
Caption: Plausible mechanism of the Vilsmeier-Haack reaction for pyrazole formylation.[8][9]
Spectroscopic Data
While detailed spectral data requires access to specialized databases, key parameters from NMR studies have been reported.
| ¹H NMR Spectroscopy Data | |
| Solvent | DMSO-d6 |
| Spectrometer Frequency | 300.135 MHz |
| Temperature | 318 °C |
Data sourced from SpectraBase.[18]
Applications in Drug Development
Pyrazole derivatives are a cornerstone in the development of new therapeutic agents. The functional groups on this compound—specifically the aldehyde—provide a reactive handle for further chemical modifications. This allows for its use as a building block in the synthesis of a diverse array of molecules with potential biological activities, including but not limited to:
The structural motif is present in several marketed drugs, highlighting the pharmaceutical importance of the pyrazole core. Researchers can leverage this scaffold to design and synthesize novel compounds for screening against various disease targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. epubl.ktu.edu [epubl.ktu.edu]
- 7. asianpubs.org [asianpubs.org]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. ijpcbs.com [ijpcbs.com]
- 12. This compound | CAS 22042-79-1 [matrix-fine-chemicals.com]
- 13. This compound | 22042-79-1 [chemicalbook.com]
- 14. echemi.com [echemi.com]
- 15. This compound [oakwoodchemical.com]
- 16. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PubChemLite - this compound (C12H12N2O) [pubchemlite.lcsb.uni.lu]
- 18. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
This technical guide provides a comprehensive overview of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a pyrazole derivative of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis protocols, and potential biological relevance.
Physicochemical Properties
This compound, with the chemical formula C12H12N2O, is a beige to buff powder.[1] Its core structure consists of a pyrazole ring substituted with two methyl groups, a phenyl group, and a carbaldehyde group. The molecular structure and properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C12H12N2O[1][2][3] |
| Molecular Weight | 200.24 g/mol [1][2][3] |
| CAS Number | 22042-79-1[1][3] |
| Appearance | Beige to buff powder[1] |
| Melting Point | 128 °C[1] |
| Boiling Point | 337.96°C (estimate)[1] |
| Density | 1.1131 g/cm³[1] |
| Water Solubility | 23.1 µg/mL[1] |
| XLogP3 | 2.3[1] |
Synthesis and Experimental Protocols
The synthesis of pyrazole-4-carbaldehydes is often achieved through the Vilsmeier-Haack reaction.[4][5][6] This reaction involves the formylation of an active hydrogen substrate using a Vilsmeier reagent, which is typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl3).[5][6]
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction [2]
This protocol describes the synthesis of the title compound from a precursor, highlighting a specific application of the Vilsmeier-Haack formylation process.
Materials:
-
N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3), freshly distilled
-
3,5-dimethyl-1-phenyl-1H-pyrazole (starting material, assumed for a direct formylation)
-
Crushed ice
-
Aqueous ethanol
Procedure:
-
A solution of N,N-dimethylformamide (1.46 g, 20 mmol) is cooled.
-
Freshly distilled phosphorus oxychloride (1.54 g, 10 mmol) is added dropwise with stirring over a period of 30 minutes, maintaining a low temperature to form the Vilsmeier reagent.
-
A solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in N,N-dimethylformamide (15 ml) is added drop-wise to the Vilsmeier reagent while maintaining the temperature between 273–278 K (0–5 °C).
-
The resulting mixture is heated under reflux for 1 hour.
-
After reflux, the reaction mixture is cooled and then poured with continuous stirring into crushed ice to precipitate the product.
-
After 15 minutes, the precipitate is filtered.
-
The crude product is crystallized from aqueous ethanol to yield the final product as needles.
Yield: 69%[2]
Biological and Pharmacological Context
Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[7][8][9] These activities include anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[7][8] Specifically, derivatives of 3,5-dimethylpyrazole have been investigated as potential phosphodiesterase type 4 (PDE4) inhibitors, which are relevant for treating inflammatory diseases like asthma and COPD.[7]
The carbaldehyde functional group at the 4-position serves as a versatile synthetic handle for further molecular elaboration, allowing for the creation of diverse libraries of compounds for biological screening. For instance, it can be readily converted into oximes, hydrazones, or other derivatives to explore structure-activity relationships (SAR).[10]
General Workflow for Biological Screening
The following diagram illustrates a typical workflow for assessing the biological activity of a newly synthesized compound like this compound, for example, as an enzyme inhibitor.
References
- 1. echemi.com [echemi.com]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 22042-79-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
An In-depth Technical Guide to the Physical Properties of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for synthesis, and structural information for 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound of interest to researchers in medicinal chemistry and organic synthesis.
Physical and Chemical Properties
This compound is a pyrazole derivative with the molecular formula C12H12N2O.[1][2] It presents as a beige to buff powder.[1] The compound's structure, featuring a phenyl ring attached to a dimethyl-pyrazole ring with a carbaldehyde group, gives rise to its specific physicochemical characteristics.
Table of Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C12H12N2O | [1][2] |
| Molecular Weight | 200.24 g/mol | [1][2] |
| Appearance | Beige to buff powder | [1] |
| Melting Point | 128 °C (in Methanol) | [1] |
| 397–399 K (124-126 °C) | [3] | |
| Boiling Point | 337.96 °C (estimate) | [1] |
| Density | 1.1131 g/cm³ | [1] |
| Solubility | Soluble in DMSO and Methanol | [4][5] |
| Water Solubility | 23.1 µg/mL | [1] |
| Flash Point | 159.4 °C | [1] |
| pKa | -0.95 ± 0.10 | [1] |
| Polar Surface Area (PSA) | 34.89 Ų | [1] |
| LogP (XLogP3) | 2.3016 | [1] |
| Vapor Pressure | 8.84 x 10⁻⁵ mmHg at 25°C | [1] |
| Refractive Index | 1.666 (estimate) | [1] |
Structural and Crystallographic Data
The molecular structure of this compound has been determined by X-ray crystallography.[3] The molecule consists of a five-membered pyrazole ring and a six-membered phenyl ring, which are twisted with respect to each other, forming a dihedral angle of 68.41 (16)°.[3] The aldehyde group is nearly coplanar with the pyrazole ring.[3]
The compound crystallizes in a monoclinic system.[3] The crystal structure is stabilized by weak intermolecular C—H⋯O and C—H⋯π interactions.[3]
Table of Crystal Data
| Parameter | Value | Source |
| Crystal System | Monoclinic | [3] |
| 'a' axis | 6.6264 (4) Å | [3] |
| 'b' axis | 6.7497 (4) Å | [3] |
| 'c' axis | 22.6203 (12) Å | [3] |
| Angle β | 94.785 (5)° | [3] |
| Volume | 1008.19 (10) ų | [3] |
| Z (molecules per unit cell) | 4 | [3] |
Experimental Protocols
The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction.[3][6] This reaction introduces a formyl group onto an electron-rich aromatic ring.
Synthesis of this compound[3]
Materials and Reagents:
-
3,5-dimethyl-1-phenyl-1H-pyrazole
-
N,N-dimethylformamide (DMF)
-
Phosphorous oxychloride (POCl₃), freshly distilled
-
Crushed ice
-
Aqueous ethanol
Procedure:
-
In a flask, cool a solution of N,N-dimethylformamide (1.46 g, 20 mmol).
-
With stirring, add freshly distilled phosphorous oxychloride (1.54 g, 10 mmol) to the cold DMF over a period of 30 minutes. This forms the Vilsmeier reagent.
-
Prepare a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in N,N-dimethylformamide (15 ml).
-
Add the pyrazole solution dropwise to the Vilsmeier reagent, ensuring the temperature is maintained between 273–278 K (0–5 °C).
-
After the addition is complete, heat the resulting mixture under reflux for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into crushed ice with continuous stirring.
-
After 15 minutes, a precipitate will form. Filter the precipitate.
-
Recrystallize the crude product from aqueous ethanol to yield the final product as needles.
The reported yield for this protocol is 69%.[3]
Characterization Techniques
The synthesized compound can be characterized using various spectroscopic and analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.[2][7]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the carbonyl (C=O) stretch of the aldehyde.[8]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[7]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides detailed information about the three-dimensional arrangement of atoms and the crystal packing.[3]
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the Vilsmeier-Haack synthesis of this compound.
Caption: Vilsmeier-Haack synthesis workflow.
References
- 1. echemi.com [echemi.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 [smolecule.com]
- 5. 22042-79-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. derpharmachemica.com [derpharmachemica.com]
Spectroscopic Profile of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (C₁₂H₁₂N₂O, Mol. Wt.: 200.24 g/mol ). This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrazole-based compounds in medicinal chemistry and materials science. The guide details experimental protocols for synthesis and spectroscopic analysis, presents spectral data in organized tables, and includes a visual representation of the analytical workflow.
Introduction
This compound is a versatile synthetic intermediate used in the preparation of a variety of biologically active molecules and functional materials. Accurate and thorough characterization of this compound is crucial for ensuring the integrity of subsequent research and development. This guide compiles and presents its key spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. The following protocol is adapted from established literature.[1]
Materials:
-
3,5-Dimethyl-1-phenyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Aqueous ethanol
Procedure:
-
To a cold solution of N,N-dimethylformamide (20 mmol), freshly distilled phosphorus oxychloride (10 mmol) is added dropwise with stirring over a period of 30 minutes, maintaining the temperature between 0-5 °C.
-
A solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (10 mmol) in N,N-dimethylformamide (15 ml) is then added drop-wise to the cold Vilsmeier reagent, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, the resulting mixture is heated under reflux for 1 hour.
-
The reaction mixture is then cooled to room temperature and poured into a beaker containing crushed ice with continuous stirring.
-
The precipitate that forms is allowed to stand for 15 minutes and then collected by filtration.
-
The crude product is washed with cold water and purified by recrystallization from aqueous ethanol to yield the final product as needles.
Spectroscopic Analysis
The following are general protocols for obtaining the spectral data of pyrazole derivatives.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired with a sufficient number of scans. Chemical shifts are reported in ppm relative to the solvent peak.
2.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: The IR spectrum is recorded on an FTIR spectrometer.
-
Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Mass spectra are obtained using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition: The instrument is operated in positive or negative ion mode to detect the molecular ion and characteristic fragment ions.
Spectral Data Presentation
¹H NMR Spectral Data
Solvent: DMSO-d₆ Frequency: 300.135 MHz[2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.9 | s | 1H | Aldehyde proton (-CHO) |
| ~7.5 - 7.6 | m | 5H | Phenyl protons (Ar-H) |
| ~2.5 | s | 3H | Methyl protons (C3-CH₃) |
| ~2.4 | s | 3H | Methyl protons (C5-CH₃) |
Note: The chemical shifts are estimated based on typical values for similar pyrazole carbaldehydes and the known spectrum of 3,5-dimethyl-1-phenyl-1H-pyrazole.
¹³C NMR Spectral Data
Solvent: CDCl₃ (predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | Aldehyde carbon (C HO) |
| ~152 | Pyrazole carbon (C 5) |
| ~142 | Pyrazole carbon (C 3) |
| ~138 | Phenyl carbon (ipso-C ) |
| ~129 | Phenyl carbons (ortho/para-C H) |
| ~128 | Phenyl carbon (meta-C H) |
| ~125 | Phenyl carbons (ortho/para-C H) |
| ~115 | Pyrazole carbon (C 4) |
| ~14 | Methyl carbon (C5-C H₃) |
| ~12 | Methyl carbon (C3-C H₃) |
Note: The chemical shifts are predicted based on the known spectrum of 3,5-dimethyl-1-phenyl-1H-pyrazole and the expected deshielding effect of the aldehyde group.[3]
Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | C-H stretching (Aromatic) |
| ~2920 | Medium | C-H stretching (Methyl) |
| ~1680 | Strong | C=O stretching (Aldehyde) |
| ~1595 | Strong | C=N stretching (Pyrazole) |
| ~1500 | Strong | C=C stretching (Aromatic) |
| ~1450 | Medium | C-H bending (Methyl) |
| ~760, ~690 | Strong | C-H out-of-plane bending (Phenyl) |
Note: The absorption bands are estimated based on characteristic frequencies for similar pyrazole and aromatic aldehyde compounds.
Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI) - Positive Mode (predicted)
| m/z | Interpretation |
| 201.1 | [M+H]⁺ (Molecular ion + proton) |
| 223.1 | [M+Na]⁺ (Molecular ion + sodium) |
| 173.1 | [M+H-CO]⁺ (Fragment due to loss of CO) |
Note: The m/z values are predicted based on the molecular weight of the compound and common fragmentation patterns.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from synthesis to structural elucidation.
Caption: Workflow for the synthesis and spectroscopic characterization of pyrazole derivatives.
References
The Evolving Landscape of Pyrazole-Based Therapeutics: A Technical Guide to the Biological Activity of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1][2][3] This technical guide delves into the biological significance of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a key intermediate, and the diverse biological activities of its derivatives, ranging from antimicrobial and anticancer to anti-inflammatory and antioxidant properties. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of experimental workflows and signaling pathways to facilitate further research and drug development.
Synthesis of the Core Scaffold
The foundational molecule, this compound, is synthesized via the Vilsmeier-Haack reaction. This reaction involves the formylation of an active hydrogen atom of a substrate, in this case, 3,5-dimethyl-1-phenyl-1H-pyrazole, using a Vilsmeier reagent (a mixture of phosphorus oxychloride and a tertiary amide like N,N-dimethylformamide).[4][5][6]
General Experimental Protocol for Synthesis
To a cooled solution of N,N-dimethylformamide (DMF), freshly distilled phosphorus oxychloride (POCl₃) is added with stirring. A solution of the corresponding hydrazone (e.g., 3-(2-phenylhydrazono)-pentane-2,4-dione) in DMF is then added dropwise while maintaining a low temperature. The resulting mixture is refluxed, cooled, and then poured into crushed ice. The precipitate formed is filtered, washed, and recrystallized to yield the desired pyrazole-4-carbaldehyde.[4][7][8]
Antimicrobial and Antifungal Activity
Derivatives of this compound have demonstrated significant potential as antimicrobial and antifungal agents.[7][9] The introduction of various functional groups onto the pyrazole-4-carbaldehyde core allows for the modulation of their activity against a range of pathogenic bacteria and fungi.
Quantitative Data on Antimicrobial Activity
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| [III]c | Staphylococcus aureus | - | - | [9] |
| [III]e | Escherichia coli | - | - | [9] |
| 4a | Various strains | Moderate Activity | - | [7] |
| 4b | Various strains | Moderate Activity | - | [7] |
| 5a | Various strains | Moderate Activity | - | [7] |
| 5b | Various strains | Moderate Activity | - | [7] |
Note: Specific quantitative data like zone of inhibition and MIC values were not consistently provided in the initial search results for all compounds.
Experimental Protocol for Antimicrobial Screening
The antimicrobial activity of pyrazole derivatives is commonly assessed using the agar well diffusion method. A standardized inoculum of the test microorganism is uniformly spread on a sterile agar plate. Wells are then created in the agar, and a solution of the test compound at a known concentration is added to each well. The plates are incubated, and the diameter of the zone of inhibition around each well is measured. The Minimum Inhibitory Concentration (MIC) is often determined using a serial dilution method.[8]
Anticancer Activity
Numerous derivatives of pyrazole-4-carbaldehyde have been synthesized and evaluated for their anticancer properties against various human cancer cell lines. These compounds often exert their effects through mechanisms such as the inhibition of protein kinases or the induction of apoptosis.[10][11][12]
Quantitative Data on Anticancer Activity
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4g | Solid tumor and leukemia cell lines | Potent Inhibition | [10] |
| 10e | MCF-7 (Breast adenocarcinoma) | 11 | [11] |
| 2b | XO-harboring tumors | 9.32 ± 0.45 | [13] |
| 2m | XO-harboring tumors | 10.03 ± 0.43 | [13] |
| 43 | MCF7 (Breast cancer) | 0.25 | [12] |
| 22 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [12] |
| 23 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [12] |
| 24 | A549 (Non-small cell lung cancer) | 8.21 | [12] |
| 24 | HCT116 (Colorectal carcinoma) | 19.56 | [12] |
Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is frequently determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specific incubation period, MTT solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved in a suitable solvent. The absorbance is measured using a microplate reader, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Anti-inflammatory and Antioxidant Activity
The pyrazole nucleus is a well-known pharmacophore in the design of anti-inflammatory agents.[14][15][16] Derivatives of this compound have been investigated for their ability to inhibit inflammatory pathways and scavenge free radicals.
Some pyrazole derivatives have shown remarkable antioxidant effects by inhibiting NADPH oxidase activity, which in turn reduces the formation of superoxide anions and lipid peroxidation.[10]
Quantitative Data on Anti-inflammatory and Antioxidant Activity
| Compound ID | Activity | IC₅₀ (µM) or % Inhibition | Assay | Reference |
| 4a | Platelet ROS Production | ~10 | Thrombin-induced | [10] |
| 4f | Platelet ROS Production | ~10 | Thrombin-induced | [10] |
| 4g | Platelet ROS Production | ~10 | Thrombin-induced | [10] |
| If | PDE4B Inhibition | 1.7 | - | [17] |
| 4g, 4i, 4k | Anti-inflammatory | Maximum Activity | - | [14] |
| Compound 4 | Anti-inflammatory | Better than Diclofenac | Carrageenan-induced paw edema | [15] |
Experimental Protocol for In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
The in vivo anti-inflammatory activity is often evaluated using the carrageenan-induced paw edema model in rats. A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation. The test compounds or a standard anti-inflammatory drug are administered orally or intraperitoneally before the carrageenan injection. The paw volume is measured at different time intervals using a plethysmometer, and the percentage of inhibition of edema is calculated.[18]
Proposed Antioxidant Mechanism of Action
Certain pyrazole derivatives exert their antioxidant effects by modulating cellular redox pathways. A key mechanism involves the inhibition of NADPH oxidase, a major source of reactive oxygen species (ROS) in cells. By inhibiting this enzyme, these compounds reduce the production of superoxide anions, which in turn mitigates oxidative stress and subsequent cellular damage, such as lipid peroxidation.[10]
Conclusion
This compound serves as a versatile platform for the development of novel therapeutic agents. The extensive research into its derivatives has revealed a wide array of biological activities, including potent antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. The structure-activity relationship studies of these derivatives continue to provide valuable insights for the design of more effective and selective drugs. This guide provides a foundational understanding of the biological potential of this chemical class, offering researchers and drug development professionals a consolidated resource to inform their future work in this promising area of medicinal chemistry. Further investigation into the precise mechanisms of action and in vivo efficacy of these compounds is warranted to translate these findings into clinical applications.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. jpsionline.com [jpsionline.com]
- 9. chemmethod.com [chemmethod.com]
- 10. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, biological evaluation of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes as non-purine xanthine oxidase inhibitors: Tracing the anticancer mechanism via xanthine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic aromatic aldehyde belonging to the pyrazole class of compounds. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][2] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of this compound, based on available scientific literature. Detailed experimental protocols, structured data tables, and visual diagrams of the synthetic workflow and a representative biological pathway are presented to support further research and development efforts.
Chemical and Physical Properties
This compound is a solid compound with a molecular formula of C₁₂H₁₂N₂O.[3][4] Its structure features a central pyrazole ring substituted with two methyl groups, a phenyl group, and a carbaldehyde group. The physicochemical and crystallographic data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂O | [3][4] |
| Molecular Weight | 200.24 g/mol | [3] |
| Appearance | Needles | [3] |
| Melting Point | 397–399 K | [3] |
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁/c | [3] |
| Dihedral Angle | 68.41 (16)° (between pyrazole and phenyl rings) | [3][4] |
Synthesis
The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction.[3][5] This reaction involves the formylation of an active hydrogen substrate using a Vilsmeier reagent, which is typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Experimental Protocol: Vilsmeier-Haack Reaction
The following protocol for the synthesis of this compound is based on the procedure described by Asiri et al. (2012).[3]
Materials:
-
N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
3,5-dimethyl-1-phenyl-1H-pyrazole
-
Crushed ice
-
Aqueous ethanol
Procedure:
-
To a cold solution of N,N-dimethylformamide (1.46 g, 20 mmol), add freshly distilled phosphorus oxychloride (1.54 g, 10 mmol) with stirring over a period of 30 minutes.
-
Prepare a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in N,N-dimethylformamide (15 ml).
-
Add the pyrazole solution dropwise to the Vilsmeier reagent while maintaining the temperature between 273–278 K.
-
Heat the resulting mixture under reflux for 1 hour.
-
After cooling, pour the reaction mixture into crushed ice with continuous stirring.
-
After 15 minutes, filter the precipitate.
-
Recrystallize the crude product from aqueous ethanol to obtain needles of this compound.
Yield: 69%[3]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Potential Biological Activities
While specific biological activity data for this compound is limited in the reviewed literature, the broader class of pyrazole and pyrazole-4-carbaldehyde derivatives has been extensively studied and shown to possess a variety of pharmacological properties.
Anticancer Activity
Numerous pyrazole derivatives have demonstrated potent anticancer activities against various cancer cell lines. For instance, certain pyrazole-carbaldehyde derivatives have been investigated as potential PI3 kinase inhibitors for breast cancer treatment, with some compounds showing excellent cytotoxicity against MCF7 cells.[6] Other studies have reported on pyrazole hybrids exhibiting significant inhibitory activity against cancer cell lines such as HCT-116, HepG2, and A549.[7] The anticancer mechanism of some pyrazole derivatives has been linked to the inhibition of enzymes like xanthine oxidase, leading to increased oxidative stress in cancer cells.[8]
Anti-inflammatory Activity
The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). Research has shown that various pyrazole-4-carbaldehyde derivatives possess significant anti-inflammatory properties.[9][10] The mechanism of action is often associated with the inhibition of cyclooxygenase (COX) enzymes.
Antimicrobial Activity
Derivatives of pyrazole-4-carbaldehyde have been synthesized and evaluated for their antimicrobial effects.[11][12][13] These compounds have shown activity against a range of bacterial and fungal strains, making them promising candidates for the development of new antimicrobial agents.
Antioxidant Activity
Several studies have explored the antioxidant potential of pyrazole derivatives.[2][14][15] The radical scavenging activity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.
The table below summarizes the reported biological activities of some pyrazole-4-carbaldehyde derivatives, highlighting the potential therapeutic applications of this class of compounds.
| Biological Activity | Derivative Class | Key Findings | Reference |
| Anticancer | Pyrazole carbaldehyde derivatives | Potent PI3 kinase inhibitor, cytotoxic against MCF7 breast cancer cells. | [6] |
| Anticancer | 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes | Potent xanthine oxidase inhibitors with anticancer activity. | [8] |
| Anti-inflammatory | 1,3,4-trisubstituted pyrazole derivatives | Excellent anti-inflammatory activity in carrageenan-induced rat paw edema model. | [9] |
| Antimicrobial | Functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes | Pronounced effect on strains of S. aureus, E. coli, and Candida. | [11] |
| Antioxidant | N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives | Significant DPPH radical scavenging activity. | [14] |
Representative Signaling Pathway
The anti-inflammatory effects of many pyrazole-containing compounds are attributed to their inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. A simplified representation of this pathway is shown below. It is important to note that this is a generalized pathway and the specific interactions of this compound have not been elucidated.
Caption: Generalized inflammatory pathway potentially targeted by pyrazole derivatives.
Conclusion
This compound is a readily synthesizable compound with a well-characterized structure. While direct biological data for this specific molecule is not extensively available in the current literature, the broader family of pyrazole-4-carbaldehyde derivatives exhibits a remarkable range of pharmacological activities. This suggests that this compound holds potential as a scaffold for the development of novel therapeutic agents. Further investigation into its specific biological effects through in vitro and in vivo screening is warranted to fully elucidate its potential in drug discovery and development. This technical guide serves as a foundational resource for researchers embarking on the further exploration of this promising compound.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis, biological evaluation of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes as non-purine xanthine oxidase inhibitors: Tracing the anticancer mechanism via xanthine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. jocpr.com [jocpr.com]
- 13. jpsionline.com [jpsionline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The document details the prevalent synthetic methodology, offers a step-by-step experimental protocol, and presents key quantitative data for this compound.
Core Synthesis Pathway: The Vilsmeier-Haack Reaction
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2] This reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds.[1][3] In this specific synthesis, 3,5-Dimethyl-1-phenyl-1H-pyrazole is treated with a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[2][4] The electrophilic Vilsmeier reagent then attacks the electron-rich C4 position of the pyrazole ring, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed to yield the target aldehyde.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂O | [6][7] |
| Molecular Weight | 200.24 g/mol | [7][8] |
| Appearance | Beige to buff powder | [7] |
| Melting Point | 124-126 °C (397–399 K) | [7][8] |
| Boiling Point | 337.96°C (estimated) | [7] |
| Density | 1.1131 g/cm³ | [7] |
| Water Solubility | 23.1 µg/mL | [7] |
| XLogP3 | 2.3 | [7] |
Table 2: Crystallographic Data
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [8] |
| Space Group | P2₁/c | [8] |
| a | 6.6264 (4) Å | [8] |
| b | 6.7497 (4) Å | [8] |
| c | 22.6203 (12) Å | [8] |
| β | 94.785 (5)° | [8] |
| Volume | 1008.19 (10) ų | [8] |
| Z | 4 | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Vilsmeier-Haack reaction mechanism and the experimental workflow for the synthesis.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C12H12N2O) [pubchemlite.lcsb.uni.lu]
- 7. echemi.com [echemi.com]
- 8. This compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Intermediate: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde in Synthetic Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a pivotal chemical intermediate, recognized for its utility in the synthesis of a diverse array of heterocyclic compounds. Its stable pyrazole core, coupled with a reactive aldehyde functional group, makes it a valuable building block for the development of novel molecules with significant biological activities. This document provides detailed application notes and experimental protocols for the use of this intermediate in various synthetic transformations, and explores the mechanisms of action of its derivatives in key signaling pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| Appearance | Beige to buff powder |
| Melting Point | 128 °C |
| Boiling Point | 337.96 °C (estimated) |
| CAS Number | 22042-79-1 |
Applications in Organic Synthesis
This compound serves as a versatile precursor in a variety of important organic reactions, leading to the formation of compounds with potential therapeutic applications.
Knoevenagel Condensation
The aldehyde functionality readily undergoes Knoevenagel condensation with active methylene compounds, such as malononitrile, to yield substituted alkenes. These products are valuable intermediates for the synthesis of more complex heterocyclic systems.
Synthesis of Schiff Bases
Reaction with primary amines leads to the formation of Schiff bases (imines). This reaction is fundamental in the synthesis of various biologically active molecules, including potential antimicrobial and anticancer agents.
Chalcone Synthesis
Through Claisen-Schmidt condensation with acetophenones, this pyrazole carbaldehyde is converted into chalcones. Pyrazole-containing chalcones are a well-known class of compounds with a broad spectrum of biological activities, including anti-inflammatory and anticancer properties.
Multicomponent Reactions
This intermediate can be employed in multicomponent reactions to construct complex molecular architectures in a single step. For instance, it has been used in the synthesis of fluorescent boron complexes.
Synthesis of Pyrazolopyrimidines
Derivatives of this compound can be used to synthesize pyrazolo[3,4-d]pyrimidines, which are recognized as purine analogs and have shown potential as anticancer and anti-inflammatory agents.
Experimental Protocols
Protocol 1: Synthesis of this compound[1]
This protocol describes the Vilsmeier-Haack formylation of 1,3-dimethyl-5-phenyl-1H-pyrazole.
Materials:
-
N,N-Dimethylformamide (DMF)
-
Phosphorous oxychloride (POCl₃)
-
3,5-Dimethyl-1-phenyl-1H-pyrazole
-
Crushed ice
-
Aqueous ethanol
Procedure:
-
To a cold solution of N,N-dimethylformamide (1.46 g, 20 mmol), add freshly distilled phosphorous oxychloride (1.54 g, 10 mmol) with stirring over a period of 30 minutes.
-
Prepare a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in N,N-dimethylformamide (15 ml).
-
Add the pyrazole solution dropwise to the cold DMF/POCl₃ mixture while maintaining the temperature between 273–278 K.
-
After the addition is complete, heat the resulting mixture under reflux for 1 hour.
-
Cool the reaction mixture and pour it with continuous stirring into crushed ice.
-
After 15 minutes, filter the precipitate.
-
Recrystallize the crude product from aqueous ethanol to obtain needles of this compound.
-
Yield: 69%
-
Melting Point: 397–399 K
Protocol 2: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Ammonium carbonate
-
Ethanol-water (1:1) mixture
Procedure:
-
In a 50 mL round bottom flask, take this compound (1 mmol) and malononitrile (1 mmol) in 10 ml of an ethanol-water (1:1) mixture.
-
Stir the mixture for 3-5 minutes to ensure proper mixing.
-
Add ammonium carbonate (20 mol %) to the reaction mixture.
-
Stir the resulting mixture at reflux temperature for 10-20 minutes, monitoring the reaction progress by TLC.
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Filter the precipitate, wash with water, and dry to obtain the product.
Quantitative Data for Knoevenagel Condensation Products:
| Entry | R in Pyrazole Aldehyde | Time (min) | Yield (%) |
| 1 | 1,3-diphenyl | 10 | 92 |
| 2 | 1-phenyl-3-(4-bromophenyl) | 10 | 91 |
| 3 | 1-phenyl-3-(4-chlorophenyl) | 12 | 80 |
| 4 | 1-phenyl-3-(4-methoxyphenyl) | 15 | 90 |
Protocol 3: Synthesis of Pyrazole-based Chalcones[2]
This protocol outlines the Claisen-Schmidt condensation for the synthesis of chalcones.
Materials:
-
Substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehydes (1 mmol)
-
Substituted acetophenones (1 mmol)
-
Polyethylene glycol (PEG-400)
-
Sodium hydroxide solution (20%)
-
Ice-cold water
Procedure:
-
Dissolve an equimolar mixture of the substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and a substituted acetophenone (1 mmol) in a minimum amount of PEG-400 (10 ml).
-
Slowly add 1 ml of 20% sodium hydroxide solution to the mixture.
-
Stir the reaction mixture at room temperature for 2-3 hours using a magnetic stirrer.
-
Monitor the completion of the reaction by TLC.
-
Pour the reaction mixture slowly into ice-cold water with constant stirring to precipitate the product.
-
Filter, wash, and dry the precipitate to obtain the chalcone.
Biological Activities and Signaling Pathways
Derivatives of this compound have demonstrated a range of biological activities, primarily as anticancer and anti-inflammatory agents. The mechanisms often involve the modulation of key signaling pathways.
Anticancer Activity
1. Xanthine Oxidase (XO) Inhibition: Certain pyrazole derivatives act as inhibitors of xanthine oxidase, an enzyme that plays a role in purine metabolism and the production of reactive oxygen species (ROS).[1][2] Inhibition of XO can lead to increased oxidative stress within cancer cells, inducing apoptosis and halting cell cycle progression.[2]
Caption: Inhibition of Xanthine Oxidase by Pyrazole Derivatives.
2. EGFR/VEGFR-2 Dual Inhibition: Some fused pyrazole derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3] Both EGFR and VEGFR-2 are key tyrosine kinases involved in tumor cell proliferation, survival, and angiogenesis. Dual inhibition can lead to a synergistic anticancer effect.[3]
Caption: Dual Inhibition of EGFR and VEGFR-2 by Fused Pyrazole Derivatives.
Anti-inflammatory Activity
TNF-α and IL-1β Inhibition: Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). These cytokines are central mediators of the inflammatory response.
Caption: Inhibition of Pro-inflammatory Cytokine Production by Pyrazole Derivatives.
Conclusion
This compound is a highly valuable and versatile intermediate in medicinal chemistry and organic synthesis. Its utility in constructing a wide range of heterocyclic compounds with potent biological activities underscores its importance in drug discovery and development. The provided protocols and mechanistic insights offer a foundation for researchers to explore the full potential of this key building block in creating novel therapeutic agents.
References
- 1. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes as non-purine xanthine oxidase inhibitors: Tracing the anticancer mechanism via xanthine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
Application Notes and Protocols: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in organic synthesis. Its pyrazole core, a privileged scaffold in medicinal chemistry, imparts a range of biological activities to its derivatives. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound, as well as methods for evaluating the biological potential of its derivatives. The information is intended to guide researchers in leveraging this valuable intermediate for the development of novel compounds with therapeutic potential.
Synthetic Applications
This compound is a key starting material for a variety of organic transformations, primarily utilizing the reactivity of its aldehyde functional group. These reactions allow for the construction of diverse molecular architectures with potential applications in drug discovery and materials science.
Synthesis of this compound via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the most common and efficient method for the synthesis of this compound.[1] This reaction involves the formylation of an electron-rich aromatic ring, in this case, 3,5-dimethyl-1-phenyl-1H-pyrazole, using a Vilsmeier reagent, which is typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Experimental Protocol:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) (20 mmol) to 0 °C in an ice bath.
-
Slowly add freshly distilled phosphorus oxychloride (POCl₃) (10 mmol) dropwise to the cold DMF with continuous stirring over a period of 30 minutes. This mixture constitutes the Vilsmeier reagent.
-
Prepare a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (10 mmol) in DMF (15 ml).
-
Add the pyrazole solution dropwise to the freshly prepared Vilsmeier reagent, maintaining the temperature between 0-5 °C (273–278 K).[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 1 hour.[1]
-
Cool the reaction mixture to room temperature and pour it slowly into crushed ice with vigorous stirring.
-
A precipitate will form. Allow the mixture to stand for 15 minutes to ensure complete precipitation.[1]
-
Filter the precipitate, wash it thoroughly with cold water, and dry it.
-
Recrystallize the crude product from aqueous ethanol to obtain pure this compound as needles.[1]
Quantitative Data:
| Product | Starting Material | Reagents | Reaction Time | Temperature | Yield | Melting Point | Reference |
| This compound | 3,5-dimethyl-1-phenyl-1H-pyrazole | DMF, POCl₃ | 1 hour (reflux) | 0-5 °C (addition), Reflux | 69% | 124-126 °C (397–399 K) | [1] |
Synthesis of Chalcones via Claisen-Schmidt Condensation
The aldehyde group of this compound readily undergoes Claisen-Schmidt condensation with various acetophenones to yield pyrazole-based chalcones. These chalcones are important intermediates for the synthesis of flavonoids and other heterocyclic compounds and often exhibit significant biological activities.
Experimental Protocol:
-
Dissolve this compound (1 mmol) and a substituted acetophenone (1 mmol) in ethanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 20%) dropwise to the mixture while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into ice-cold water.
-
The chalcone product will precipitate. Filter the solid, wash with water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Synthesis of Schiff Bases
Schiff bases, or imines, are synthesized by the condensation of the pyrazole carbaldehyde with primary amines. These compounds are known for their wide range of biological activities, including antimicrobial and anticancer properties.
Experimental Protocol:
-
Dissolve this compound (1 mmol) in ethanol.
-
Add a solution of the desired primary amine (1 mmol) in ethanol to the aldehyde solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction completion by TLC.
-
After completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate.
-
Filter the solid, wash with cold ethanol, and dry.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Knoevenagel Condensation
Knoevenagel condensation of this compound with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) provides a route to synthesize more complex and functionally diverse molecules.
Experimental Protocol:
-
In a flask, mix this compound (1 mmol) and an active methylene compound (1.1 mmol).
-
Add a catalytic amount of a base such as piperidine or ammonium acetate.
-
The reaction can be carried out in a solvent like ethanol or under solvent-free conditions.
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, if a solvent was used, remove it under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent.
Biological Applications and Assay Protocols
Derivatives of this compound have shown promise in various therapeutic areas. The following section details common biological assays to evaluate their efficacy.
Antimicrobial Activity Assay (Agar Well Diffusion Method)
This method is widely used to screen for the antimicrobial activity of new compounds.
Experimental Protocol:
-
Prepare a sterile nutrient agar medium and pour it into sterile Petri dishes.
-
Allow the agar to solidify.
-
Inoculate the agar surface uniformly with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Create wells of a specific diameter in the agar using a sterile cork borer.
-
Prepare solutions of the test compounds (derivatives of this compound) at a known concentration (e.g., 100 µg/mL) in a suitable solvent like DMSO.
-
Add a fixed volume (e.g., 100 µL) of each test solution into the wells.
-
Use a standard antibiotic as a positive control and the solvent (DMSO) as a negative control.
-
Incubate the plates at 37 °C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates higher antimicrobial activity.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine the free radical scavenging activity of compounds.
Experimental Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compounds in methanol.
-
In a 96-well microplate, add a specific volume of each test compound dilution.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Use ascorbic acid or another known antioxidant as a positive control.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] × 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol:
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test pyrazole derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of cell growth.
Quantitative Data for Biological Activities of Pyrazole Derivatives:
| Derivative Type | Biological Activity | Assay | Test Organism/Cell Line | IC₅₀ / Zone of Inhibition | Reference |
| Pyrazole-based Chalcones | Antioxidant | DPPH Radical Scavenging | - | Varies with substitution | |
| Pyrazole Schiff Bases | Antimicrobial | Agar Well Diffusion | S. aureus, E. coli | Varies with substitution | |
| Pyrazole-Thiazole Hybrids | Anticancer | MTT Assay | MCF-7, HeLa | Varies with substitution |
Visualizations
Synthetic Workflow for Pyrazole Derivatives
Caption: Synthetic routes from 3,5-Dimethyl-1-phenyl-1H-pyrazole to its carbaldehyde and subsequent derivatives.
Anticancer Signaling Pathways Targeted by Pyrazole Derivatives
Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer cells. These pathways control cell proliferation, survival, and angiogenesis.
Caption: Key signaling pathways (PI3K/AKT, MAPK/ERK, NF-κB) inhibited by various pyrazole derivatives in cancer cells.
References
Application Notes and Protocols for the NMR Analysis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the synthesis of the compound, detailed protocols for NMR sample preparation, and an analysis of its expected ¹H and ¹³C NMR spectra.
Application Notes
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. The aromatic nature of the pyrazole and phenyl rings, along with the presence of methyl and aldehyde functional groups, results in a distinct set of signals in both ¹H and ¹³C NMR spectra.
The ¹H NMR spectrum is expected to provide key information on the chemical environment of the protons. The aldehyde proton should appear as a singlet in the downfield region, typically around 9-10 ppm, due to the strong deshielding effect of the carbonyl group. The protons of the phenyl ring will likely appear as a multiplet in the aromatic region (7-8 ppm), while the two methyl groups on the pyrazole ring are expected to be sharp singlets in the upfield region (2-3 ppm).
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the aldehyde is anticipated to have a characteristic chemical shift in the highly deshielding region of 185-200 ppm. The carbon atoms of the pyrazole and phenyl rings will resonate in the aromatic region (110-160 ppm), and the methyl carbons will appear in the upfield region (10-20 ppm). The specific chemical shifts will be influenced by the electronic effects of the substituents on the pyrazole ring.
A thorough NMR analysis is crucial for confirming the successful synthesis of the target molecule, assessing its purity, and providing a basis for further structural modifications and drug development efforts.
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on the known spectral data of the parent compound, 3,5-dimethyl-1-phenyl-1H-pyrazole, and the expected influence of the C4-carbaldehyde substituent.[1]
Table 1: Expected ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.9 | Singlet | 1H | CHO |
| ~7.5-7.3 | Multiplet | 5H | Phenyl-H |
| ~2.6 | Singlet | 3H | Pyrazole-CH₃ |
| ~2.4 | Singlet | 3H | Pyrazole-CH₃ |
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | C HO |
| ~152 | Pyrazole-C 5 |
| ~141 | Pyrazole-C 3 |
| ~139 | Phenyl-C 1' |
| ~129 | Phenyl-C 3'/5' |
| ~128 | Phenyl-C 4' |
| ~125 | Phenyl-C 2'/6' |
| ~115 | Pyrazole-C 4 |
| ~14 | Pyrazole-C H₃ |
| ~12 | Pyrazole-C H₃ |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is adapted from a standard Vilsmeier-Haack formylation procedure.
Materials:
-
3,5-Dimethyl-1-phenyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Aqueous ethanol
-
Round-bottom flask
-
Stirring apparatus
-
Reflux condenser
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a stirrer and a dropping funnel, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.1 equivalents) to ice-cold N,N-dimethylformamide (3 equivalents) while maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C.
-
Dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of N,N-dimethylformamide.
-
Add the pyrazole solution dropwise to the Vilsmeier reagent, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from aqueous ethanol to obtain pure this compound.
NMR Sample Preparation
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm diameter)
-
Pipette
-
Vortex mixer
Procedure:
-
Weigh the appropriate amount of the synthesized compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently vortex the mixture until the solid is completely dissolved.
-
Using a clean pipette, transfer the solution into a clean, dry NMR tube.
-
Ensure the liquid height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints before inserting it into the NMR spectrometer.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis and NMR analysis of this compound.
Caption: Experimental workflow for synthesis and NMR analysis.
References
Application Note: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a key intermediate in the synthesis of various heterocyclic compounds with significant biological activities. Pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, antibacterial, and antifungal activities. This document provides a detailed protocol for the synthesis of this compound, primarily through a two-step process involving the initial formation of the pyrazole ring via Knorr pyrazole synthesis, followed by formylation using the Vilsmeier-Haack reaction.
Overall Reaction Scheme
The synthesis is typically accomplished in two main steps:
-
Step 1: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole from acetylacetone and phenylhydrazine.
-
Step 2: Vilsmeier-Haack Formylation of the resulting pyrazole to introduce a carbaldehyde group at the 4-position.
Experimental Protocols
Step 1: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole
This step follows the principle of the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.
Materials:
-
Phenylhydrazine
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (0.1 mol) in glacial acetic acid (50 mL).
-
To this solution, add acetylacetone (0.1 mol) dropwise with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL) with stirring.
-
The crude product may separate as an oil or a solid. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude 3,5-dimethyl-1-phenyl-1H-pyrazole.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound
This formylation is achieved using the Vilsmeier-Haack reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2]
Materials:
-
3,5-Dimethyl-1-phenyl-1H-pyrazole (from Step 1)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Crushed ice
-
Aqueous ethanol for recrystallization
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (20 mmol, 1.46 g).
-
Cool the flask in an ice-salt bath to 0-5 °C (273–278 K).
-
Add freshly distilled phosphorus oxychloride (10 mmol, 1.54 g) dropwise to the cold DMF with vigorous stirring over a period of 30 minutes. This forms the Vilsmeier reagent. Maintain the temperature below 5 °C during the addition.
-
After the addition of POCl₃, stir the mixture for another 30 minutes at the same temperature.
-
Prepare a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (10 mmol, 1.72 g) in anhydrous N,N-dimethylformamide (15 mL).
-
Add this solution dropwise to the Vilsmeier reagent while maintaining the temperature between 0-5 °C.[3]
-
After the addition is complete, allow the reaction mixture to slowly come to room temperature and then heat it under reflux for 1-2 hours.[3]
-
Cool the reaction mixture and pour it slowly into a beaker containing crushed ice with continuous stirring.
-
A precipitate of the product will form. Allow the mixture to stand for about 15-30 minutes to ensure complete precipitation.
-
Filter the solid product, wash it thoroughly with cold water, and dry it.
-
Recrystallize the crude product from aqueous ethanol to obtain pure this compound as needles.[3]
Data Presentation
| Parameter | Value | Reference |
| Product Name | This compound | |
| Molecular Formula | C₁₂H₁₂N₂O | [3] |
| Molecular Weight | 200.24 g/mol | [3] |
| Appearance | Needles | [3] |
| Yield | 69% | [3] |
| Melting Point | 397–399 K (124-126 °C) | [3] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Vilsmeier-Haack Reaction
Caption: Key steps in the Vilsmeier-Haack formylation of the pyrazole intermediate.
References
Application Notes and Protocols: Vilsmeier-Haack Reaction for the Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the substrate.[1][2][3][4][5] In the field of medicinal chemistry, the pyrazole nucleus is a significant scaffold due to its presence in numerous biologically active compounds. The introduction of a carbaldehyde group at the C4 position of the pyrazole ring, as in 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, provides a key synthetic handle for the elaboration into a diverse range of pharmaceutical agents. This aldehyde is a crucial intermediate in the synthesis of analogues of prominent drugs such as the COX-2 inhibitor Celecoxib and the PDE5 inhibitor Sildenafil.[6][7][8][9]
These application notes provide a detailed protocol for the Vilsmeier-Haack formylation of 3,5-dimethyl-1-phenyl-1H-pyrazole, along with comprehensive data for the characterization of the resulting aldehyde.
Reaction and Mechanism
The Vilsmeier-Haack reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole proceeds via an electrophilic aromatic substitution mechanism. The Vilsmeier reagent, a chloroiminium salt, is first formed from the reaction of DMF and POCl₃. The electron-rich pyrazole ring then attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired this compound.[1][2][3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antiviral properties.[3][4] The compound 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a key intermediate, providing a versatile platform for the synthesis of a diverse range of functionalized molecules.[5][6] The presence of the aldehyde group at the 4-position allows for numerous chemical transformations, leading to the development of novel therapeutic agents and functional materials.[7][8] These derivatives have shown promise as PI3 kinase inhibitors for cancer therapy, fluorescent probes for bioimaging, and potent antimicrobial agents.[9][10]
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of derivatives based on the this compound core structure.
Synthesis of Pyrazole-4-carbaldehyde Derivatives
The most common and efficient method for introducing a formyl group at the 4-position of the pyrazole ring is the Vilsmeier-Haack reaction.[7][8] This reaction typically involves the formylation of a suitable hydrazone precursor using a Vilsmeier reagent, which is a complex of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[11][12]
General Synthesis Workflow
The synthesis generally proceeds through a two-step process: formation of a hydrazone intermediate followed by cyclization and formylation.
References
- 1. benchchem.com [benchchem.com]
- 2. sciensage.info [sciensage.info]
- 3. researchgate.net [researchgate.net]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [oakwoodchemical.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. chemmethod.com [chemmethod.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Biological Screening of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential biological activities of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde and detailed protocols for its biological screening. While specific experimental data for this compound is limited in the current literature, the protocols and potential activities are based on extensive research on structurally related pyrazole derivatives, which are known to possess a wide range of pharmacological properties.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with significant therapeutic potential. They are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The core pyrazole scaffold can be readily functionalized, allowing for the fine-tuning of its pharmacological profile. This compound is a member of this family, and its biological activities are of considerable interest for drug discovery and development.
Potential Biological Activities
Based on the known biological activities of similar pyrazole derivatives, this compound is a candidate for screening in the following areas:
-
Antimicrobial Activity: Pyrazole derivatives have shown efficacy against a range of bacterial and fungal strains.
-
Anti-inflammatory Activity: Many pyrazole-containing compounds, including the commercial drug Celecoxib, are potent anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes.
-
Anticancer Activity: A growing body of evidence suggests that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines through different mechanisms of action.
Data Presentation
The following tables present hypothetical quantitative data for the biological screening of this compound. This data is based on the reported activities of structurally similar pyrazole-4-carbaldehyde derivatives and should be considered as a guide for expected outcomes.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Microorganism | Assay Type | Endpoint | Value (µg/mL) | Reference Compound | Reference Value (µg/mL) |
| Staphylococcus aureus | Broth Dilution | MIC | 16 | Ciprofloxacin | 4 |
| Bacillus subtilis | Broth Dilution | MIC | 32 | Ciprofloxacin | 2 |
| Escherichia coli | Broth Dilution | MIC | 64 | Ciprofloxacin | 8 |
| Pseudomonas aeruginosa | Broth Dilution | MIC | >128 | Ciprofloxacin | 16 |
| Candida albicans | Broth Dilution | MIC | 32 | Fluconazole | 8 |
| Aspergillus niger | Broth Dilution | MIC | 64 | Fluconazole | 16 |
MIC: Minimum Inhibitory Concentration
Table 2: Hypothetical Anti-inflammatory Activity of this compound
| Assay | Target | Endpoint | Value (µM) | Reference Compound | Reference Value (µM) |
| COX-1 Inhibition Assay | COX-1 | IC₅₀ | 25 | Indomethacin | 0.1 |
| COX-2 Inhibition Assay | COX-2 | IC₅₀ | 5 | Celecoxib | 0.04 |
| LPS-induced PGE₂ Production | Cellular | IC₅₀ | 10 | Indomethacin | 0.5 |
IC₅₀: Half-maximal Inhibitory Concentration
Table 3: Hypothetical Anticancer Activity of this compound
| Cell Line | Assay Type | Endpoint | Value (µM) | Reference Compound | Reference Value (µM) |
| MCF-7 | MTT Assay | IC₅₀ | 15 | Doxorubicin | 1.2 |
| HeLa | MTT Assay | IC₅₀ | 25 | Doxorubicin | 1.5 |
| A549 | MTT Assay | IC₅₀ | 30 | Doxorubicin | 2.0 |
IC₅₀: Half-maximal Inhibitory Concentration
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against various microbial strains.
Materials:
-
Test compound: this compound
-
Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)
-
Fungal strains (e.g., C. albicans, A. niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Sterile DMSO
-
Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Resazurin dye (for viability indication)
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare a microbial inoculum suspension and adjust its turbidity to 0.5 McFarland standard.
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted inoculum to each well containing the test compound dilutions.
-
Include positive controls (medium with inoculum and reference antibiotic) and negative controls (medium with inoculum and DMSO, medium only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
After incubation, add resazurin solution to each well and incubate for another 2-4 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents the color change of the resazurin dye (indicating inhibition of microbial growth).
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To assess the inhibitory effect of the test compound on COX-1 and COX-2 enzymes.
Materials:
-
Test compound: this compound
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Enzyme immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)
-
Reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)
Procedure:
-
Prepare various concentrations of the test compound and reference inhibitors in a suitable solvent.
-
In separate reaction tubes, pre-incubate the COX-1 or COX-2 enzyme with the test compound or reference inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the reaction mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping reagent (e.g., a solution of HCl).
-
Measure the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
Objective: To evaluate the cytotoxic effect of the test compound on cancer cell lines.
Materials:
-
Test compound: this compound
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Reference cytotoxic drug (e.g., Doxorubicin)
Procedure:
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and the reference drug in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compound.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizations
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential Anti-inflammatory Signaling Pathway
Application Notes and Protocols: The Crystal Structure of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the crystal structure of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound of interest in medicinal chemistry. The detailed structural data and experimental protocols are intended to support further research and development of pyrazole-based therapeutic agents. Pyrazole derivatives are recognized for their broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties, making them a significant scaffold in drug discovery.[1][2][3][4][5]
Structural and Crystallographic Data
The crystal structure of this compound (C₁₂H₁₂N₂O) was determined by single-crystal X-ray diffraction.[6][7] The compound crystallizes in a monoclinic system. A key feature of its molecular geometry is the significant twist between the pyrazole and phenyl rings, with a dihedral angle of 68.41 (16)°.[6][7] In contrast, the aldehyde group is nearly coplanar with the pyrazole ring. The crystal packing is stabilized by weak intermolecular C—H⋯O and C—H⋯π interactions.[6]
Table 1: Crystal Data and Structure Refinement Details [6]
| Parameter | Value |
| Chemical Formula | C₁₂H₁₂N₂O |
| Formula Weight | 200.24 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 6.6264 (4) Å |
| b | 6.7497 (4) Å |
| c | 22.6203 (12) Å |
| α | 90° |
| β | 94.785 (5)° |
| γ | 90° |
| Volume | 1008.19 (10) ų |
| Z (Molecules per unit cell) | 4 |
| Data Collection | |
| Temperature | 100 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Diffractometer | Agilent SuperNova Dual with Atlas detector |
| Measured Reflections | 6376 |
| Independent Reflections | 2335 |
| Refinement | |
| R[F² > 2σ(F²)] | 0.080 |
| wR(F²) | 0.194 |
| Goodness-of-fit (S) | 1.23 |
Table 2: Key Geometric Parameters [6]
| Parameter | Value |
| Dihedral Angle (Pyrazole-Phenyl) | 68.41 (16)° |
| C2—C3—C6—O1 Torsion Angle | -0.4 (5)° |
Potential Applications in Drug Discovery
Pyrazole derivatives are considered "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities.[1][3] The structural information of this compound can be instrumental for:
-
Structure-Activity Relationship (SAR) Studies: The detailed geometry can inform the design of new derivatives with enhanced biological activity.
-
Computational Modeling: The crystallographic data provides an accurate 3D model for molecular docking studies to predict interactions with biological targets.
-
Lead Optimization: Understanding the intermolecular interactions that govern the crystal packing can aid in the development of compounds with improved physicochemical properties, such as solubility and stability.
The title compound and its analogues are versatile intermediates for the synthesis of various heterocyclic compounds with potential therapeutic applications.[8]
Experimental Protocols
Protocol 1: Synthesis and Crystallization
This protocol describes the synthesis of this compound via a Vilsmeier-Haack type reaction, followed by crystallization.[6]
Materials:
-
3,5-Dimethyl-1-phenyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorous oxychloride (POCl₃)
-
Aqueous Ethanol
-
Crushed Ice
-
Standard laboratory glassware
Procedure:
-
Vilsmeier Reagent Preparation: In a flask, cool N,N-dimethylformamide (1.46 g, 20 mmol). While stirring, slowly add freshly distilled phosphorous oxychloride (1.54 g, 10 mmol) over a period of 30 minutes. Maintain the temperature of the mixture between 273–278 K (0–5 °C).
-
Addition of Pyrazole: Prepare a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in 15 ml of N,N-dimethylformamide. Add this solution dropwise to the cold Vilsmeier reagent, ensuring the temperature remains between 273–278 K.
-
Reaction: After the addition is complete, heat the resulting mixture under reflux for 1 hour.
-
Quenching and Precipitation: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice with continuous stirring.
-
Isolation: After 15 minutes, a precipitate will form. Collect the solid product by filtration.
-
Crystallization: Recrystallize the crude product from aqueous ethanol to obtain needle-like crystals suitable for X-ray diffraction. The reported yield is 69%.[6]
Protocol 2: Single-Crystal X-ray Diffraction Analysis
This protocol outlines the general steps for determining the crystal structure of a small organic molecule, based on the instrumentation and software reported for the title compound.[6][9][10][11]
Equipment and Software:
-
Diffractometer: Agilent SuperNova Dual diffractometer equipped with an Atlas CCD detector.[6]
-
X-ray Source: Mo Kα radiation (λ = 0.71073 Å).[6]
-
Software:
Procedure:
-
Crystal Mounting: Select a suitable single crystal (e.g., 0.25 × 0.15 × 0.05 mm) and mount it on a goniometer head.[6]
-
Data Collection:
-
Place the mounted crystal on the diffractometer.
-
Cool the crystal to the desired temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations.[6]
-
Perform unit cell determination and screen the crystal for quality.
-
Collect a full sphere of diffraction data using a series of ω-scans.
-
-
Data Reduction:
-
Integrate the raw diffraction images to obtain reflection intensities.
-
Apply corrections for Lorentz and polarization effects.
-
Perform an absorption correction (e.g., multi-scan).[6]
-
Merge equivalent reflections.
-
-
Structure Solution and Refinement:
-
Use direct methods (e.g., with SHELXS97) to solve the phase problem and obtain an initial model of the crystal structure.[6]
-
Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL97).[6]
-
Locate and refine all non-hydrogen atoms anisotropically.
-
Place hydrogen atoms in calculated positions and refine them using a riding model.
-
Continue refinement until convergence is reached, as indicated by stable R-factors and a flat difference Fourier map.
-
Visualizations
Caption: Experimental workflow from synthesis to crystal structure determination.
Caption: Role of pyrazole scaffold in drug discovery applications.
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 6. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. rigaku.com [rigaku.com]
- 11. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Pyrazole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole scaffolds are a cornerstone in medicinal chemistry and drug discovery, appearing in a multitude of clinically approved drugs. The functionalization of the pyrazole ring is crucial for modulating the pharmacological properties of these compounds. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis of complex pyrazole derivatives, allowing for the precise installation of various substituents. This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of pyrazole aldehydes, a key intermediate in the synthesis of diverse molecular architectures.
The aldehyde functionality on the pyrazole ring serves as a versatile handle for further synthetic transformations, making these cross-coupling reactions particularly valuable in the construction of novel drug candidates. This document will cover four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.
General Reaction Scheme
The core of these transformations involves the coupling of a halo-pyrazole aldehyde with a suitable reaction partner in the presence of a palladium catalyst, a ligand, and a base.
Caption: General Palladium-Catalyzed Cross-Coupling Reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between a halo-pyrazole aldehyde and a boronic acid or ester. This reaction is widely used to introduce aryl or heteroaryl substituents.
Data Presentation: Suzuki-Miyaura Coupling of Halo-Pyrazole Aldehydes
| Entry | Pyrazole Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromo-1H-pyrazole-3-carbaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 85 | |
| 2 | 1-Methyl-4-bromo-1H-pyrazole-5-carbaldehyde | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | 92 | |
| 3 | 1-Phenyl-4-iodo-1H-pyrazole-5-carbaldehyde | Thiophene-2-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 88 | Custom Protocol |
| 4 | 4-Chloro-1-phenyl-1H-pyrazole-5-carbaldehyde | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | CsF | THF | 70 | 75 | Custom Protocol |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-phenyl-1H-pyrazole-5-carbaldehyde with Phenylboronic Acid
-
Reagents and Materials:
-
4-Bromo-1-phenyl-1H-pyrazole-5-carbaldehyde (1.0 mmol, 267 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 212 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating plate or microwave reactor
-
-
Procedure:
-
To a Schlenk tube or microwave vial, add 4-bromo-1-phenyl-1H-pyrazole-5-carbaldehyde, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane and water to the reaction mixture.
-
Seal the tube and heat the mixture at 90 °C with vigorous stirring for 6 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-phenyl-4-phenyl-1H-pyrazole-5-carbaldehyde.
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a halo-pyrazole aldehyde and a terminal alkyne, providing access to alkynyl-substituted pyrazoles. These products are valuable intermediates for the synthesis of more complex heterocyclic systems.
Data Presentation: Sonogashira Coupling of Halo-Pyrazole Aldehydes
| Entry | Pyrazole Substrate | Coupling Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 80 | 85 | |
| 2 | 4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | THF | 60 | 90 | Custom Protocol |
| 3 | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Propargyl alcohol | Pd₂(dba)₃ (2) | CuI (4) | K₂CO₃ | Acetonitrile | 70 | 78 | |
| 4 | 4-Bromo-1H-pyrazole-3-carbaldehyde | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Piperidine | Toluene | 90 | 82 | Custom Protocol |
Experimental Protocol: Sonogashira Coupling of 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde with Phenylacetylene
-
Reagents and Materials:
-
5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 220.6 mg)
-
Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (2.0 mmol, 202.4 mg, 279 µL)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk tube
-
Magnetic stirrer and heating plate
-
-
Procedure:
-
To a Schlenk tube, add 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the tube with argon three times.
-
Add DMF, triethylamine, and phenylacetylene via syringe.
-
Heat the reaction mixture at 80 °C with stirring for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 5-(phenylethynyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
-
Heck Reaction
The Heck reaction facilitates the coupling of a halo-pyrazole aldehyde with an alkene to form a new carbon-carbon bond, leading to the formation of substituted alkenes.
Data Presentation: Heck Reaction of Halo-Pyrazole Aldehydes
| Entry | Pyrazole Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromo-1-phenyl-1H-pyrazole-5-carbaldehyde | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 75 | Custom Protocol |
| 2 | 4-Iodo-1-methyl-1H-pyrazole-3-carbaldehyde | Ethyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 88 | Custom Protocol |
| 3 | 4-Bromo-1H-pyrazole-5-carbaldehyde | n-Butyl acrylate | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cy₂NMe | Dioxane | 110 | 82 | Custom Protocol |
| 4 | 4-Iodo-1-phenyl-1H-pyrazole-3-carbaldehyde | 4-Vinylpyridine | Pd(OAc)₂ (2) | - | NaOAc | DMA | 120 | 70 | Custom Protocol |
Experimental Protocol: Heck Reaction of 4-Bromo-1-phenyl-1H-pyrazole-5-carbaldehyde with Styrene
-
Reagents and Materials:
-
4-Bromo-1-phenyl-1H-pyrazole-5-carbaldehyde (1.0 mmol, 267 mg)
-
Styrene (1.5 mmol, 156 mg, 172 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 12.2 mg)
-
Triethylamine (Et₃N) (1.5 mmol, 152 mg, 209 µL)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Sealed tube
-
Magnetic stirrer and heating plate
-
-
Procedure:
-
In a sealed tube, combine 4-bromo-1-phenyl-1H-pyrazole-5-carbaldehyde, Pd(OAc)₂, and P(o-tol)₃.
-
Flush the tube with an inert gas.
-
Add DMF, triethylamine, and styrene.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and pour it into water (30 mL).
-
Extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain 1-phenyl-4-(2-phenylethenyl)-1H-pyrazole-5-carbaldehyde.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling a halo-pyrazole aldehyde with an amine. This reaction is essential for introducing nitrogen-containing functionalities, which are prevalent in bioactive molecules.
Data Presentation: Buchwald-Hartwig Amination of Halo-Pyrazole Aldehydes
| Entry | Pyrazole Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromo-1-phenyl-1H-pyrazole-5-carbaldehyde | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 85 | Custom Protocol |
| 2 | 4-Iodo-1-methyl-1H-pyrazole-3-carbaldehyde | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Dioxane | 100 | 78 | Custom Protocol |
| 3 | 4-Bromo-1H-pyrazole-5-carbaldehyde | Benzylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₃PO₄ | t-BuOH | 90 | 80 | |
| 4 | 4-Chloro-1-phenyl-1H-pyrazole-3-carbaldehyde | Piperidine | Pd(OAc)₂ (3) | RuPhos (6) | LHMDS | THF | 70 | 72 | Custom Protocol |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-1-phenyl-1H-pyrazole-5-carbaldehyde with Morpholine
-
Reagents and Materials:
-
4-Bromo-1-phenyl-1H-pyrazole-5-carbaldehyde (1.0 mmol, 267 mg)
-
Morpholine (1.2 mmol, 104.5 mg, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)
-
Xantphos (0.04 mmol, 23.1 mg)
-
Cesium carbonate (Cs₂CO₃) (1.4 mmol, 456 mg)
-
Toluene (5 mL)
-
Schlenk tube
-
Magnetic stirrer and heating plate
-
-
Procedure:
-
Add 4-bromo-1-phenyl-1H-pyrazole-5-carbaldehyde, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a Schlenk tube.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene and morpholine to the tube.
-
Seal the tube and heat the mixture at 110 °C for 18-24 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to yield 4-(morpholino)-1-phenyl-1H-pyrazole-5-carbaldehyde.
-
Catalytic Cycles and Experimental Workflow
The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination. The Buchwald-Hartwig amination follows a similar cycle with amine coordination and deprotonation steps.
Caption: Generalized Catalytic Cycle for Pd-Coupling.
A typical experimental workflow for these reactions is outlined below.
Caption: Standard Experimental Workflow.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Pyrazole-containing compounds are prominent as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer and inflammation. For example, pyrazole derivatives have been developed as inhibitors of Janus kinases (JAKs) and mitogen-activated protein kinases (MAPKs), thereby modulating the JAK-STAT and MAPK/ERK signaling pathways, respectively.
Caption: Inhibition of Kinase Signaling Pathways.
The ability to synthesize a diverse library of pyrazole aldehyde derivatives through palladium-catalyzed cross-coupling reactions is therefore of high importance for structure-activity relationship (SAR) studies in the development of novel and potent kinase inhibitors.
Conclusion
Palladium-catalyzed cross-coupling reactions of pyrazole aldehydes are indispensable tools in modern synthetic and medicinal chemistry. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize these powerful transformations in their own synthetic endeavors, particularly in the pursuit of novel therapeutics. The versatility of these methods allows for the creation of a wide array of functionalized pyrazoles, facilitating the exploration of chemical space in drug discovery programs.
Application Notes and Protocols: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules. The pyrazole scaffold is a "biologically privileged" structure, known to be a component in numerous compounds with a wide range of pharmaceutical applications.[1] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound and its derivatives in medicinal chemistry, with a focus on their anti-inflammatory, antimicrobial, and anticancer activities.
Synthesis of this compound
The Vilsmeier-Haack reaction is a widely employed and efficient method for the synthesis of 1H-pyrazole-4-carbaldehydes.[2][3] This reaction involves the formylation of a suitable precursor, typically a hydrazone, using a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).[2][4][5][6]
Experimental Protocol: Vilsmeier-Haack Synthesis
This protocol is adapted from the synthesis of this compound.[7]
Materials:
-
N,N-dimethylformamide (DMF)
-
Phosphorous oxychloride (POCl₃), freshly distilled
-
3,5-dimethyl-1-phenyl-1H-pyrazole (starting material, can be synthesized from phenylhydrazine and acetylacetone)
-
Crushed ice
-
Aqueous ethanol for recrystallization
Procedure:
-
Prepare the Vilsmeier reagent by adding freshly distilled phosphorous oxychloride (1.54 g, 10 mmol) to a cold solution of N,N-dimethylformamide (1.46 g, 20 mmol) with stirring over a period of 30 minutes. Maintain the temperature between 0-5 °C.
-
Prepare a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in N,N-dimethylformamide (15 ml).
-
Add the pyrazole solution drop-wise to the Vilsmeier reagent while maintaining the temperature between 0-5 °C (273–278 K).[7]
-
After the addition is complete, heat the resulting mixture under reflux for 1 hour.[7]
-
Cool the reaction mixture to room temperature and then pour it with continuous stirring into crushed ice.[7]
-
Allow the mixture to stand for 15 minutes to allow for complete precipitation.
-
Filter the precipitate and wash it with cold water.
-
Recrystallize the crude product from aqueous ethanol to obtain pure this compound as needles.[7]
Expected Yield: 69%[7] Melting Point: 124-126 °C (397–399 K)[7]
Synthesis Workflow Diagram
Caption: Vilsmeier-Haack synthesis workflow.
Applications in Medicinal Chemistry
Derivatives of this compound have demonstrated significant potential in various therapeutic areas. The aldehyde functional group serves as a convenient handle for further chemical modifications to generate a library of compounds for biological screening.
Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[8][9] The anti-inflammatory mechanism of pyrazole derivatives often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory cascade.[8]
Experimental Protocol: In-vitro COX Inhibition Assay
This is a general protocol to assess the COX-1 and COX-2 inhibitory activity of synthesized pyrazole derivatives.
Materials:
-
Synthesized pyrazole compounds
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Celecoxib or other known COX inhibitors (positive controls)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
Procedure:
-
Prepare stock solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37 °C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a solution of a non-steroidal anti-inflammatory drug).
-
Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
Signaling Pathway: COX Inhibition
Caption: Inhibition of prostaglandin synthesis.
Pyrazole-4-carbaldehyde derivatives have shown promising activity against a range of bacterial and fungal strains.[4][10][11][12][13]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized pyrazole compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls
-
Resazurin solution (for viability indication)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds and control antibiotics in the appropriate broth.
-
Prepare an inoculum of the microorganism adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Add the microbial inoculum to each well containing the diluted compounds. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria, and at 30 °C for 24-48 hours for fungi.
-
After incubation, assess microbial growth. This can be done visually or by adding a viability indicator like resazurin and observing the color change.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | Organism | MIC (µg/mL) | Reference |
| Derivative 1 | Escherichia coli (Gram -) | 0.25 | [9] |
| Derivative 2 | Streptococcus epidermidis (Gram +) | 0.25 | [9] |
| Derivative 3 | Aspergillus niger (Fungus) | 1 | [9] |
Several studies have reported the anticancer potential of pyrazole derivatives against various cancer cell lines.[14][15][16][17] The mechanisms of action can be diverse, including the inhibition of protein kinases such as PI3K and EGFR.[15]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrazole compounds
-
Doxorubicin or other standard anticancer drug (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare various concentrations of the test compounds and the positive control in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for another 3-4 hours.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data: Anticancer Activity of Pyrazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Pyrazole-indole hybrid 7a | HepG2 (Liver Cancer) | 6.1 ± 1.9 | [18] |
| Pyrazole-indole hybrid 7b | HepG2 (Liver Cancer) | 7.9 ± 1.9 | [18] |
| Doxorubicin (Standard) | HepG2 (Liver Cancer) | 24.7 ± 3.2 | [18] |
| Pyrazole carbaldehyde derivative 43 | MCF-7 (Breast Cancer) | 0.25 | [15] |
| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | 0.95 | [15] |
| Pyrazole-benzoxazine hybrid 22 | A549 (Lung Cancer) | 2.82 | [15] |
| Pyrazole-benzoxazine hybrid 23 | A549 (Lung Cancer) | 6.28 | [15] |
Signaling Pathway: PI3K/Akt Pathway Inhibition
Caption: Inhibition of the PI3K/Akt signaling pathway.
This compound is a valuable building block in medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group allow for the generation of diverse libraries of pyrazole derivatives. These derivatives have shown significant promise as anti-inflammatory, antimicrobial, and anticancer agents. The protocols and data presented herein provide a foundation for researchers to explore the therapeutic potential of this important class of compounds. Further investigation into structure-activity relationships and mechanisms of action will be crucial for the development of novel drugs based on the pyrazole scaffold.
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemmethod.com [chemmethod.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. asianpubs.org [asianpubs.org]
- 7. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds | MDPI [mdpi.com]
- 12. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. jpsionline.com [jpsionline.com]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. srrjournals.com [srrjournals.com]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crude product is an oil and won't solidify. How can I purify it?
A1: An oily product can be due to residual solvent or impurities.
-
Troubleshooting Steps:
-
Remove Residual Solvent: Ensure your product is thoroughly dried under reduced pressure. Heating gently (if the compound is stable) can aid in removing stubborn solvents like DMF, which is commonly used in its synthesis.
-
Trituration: Try triturating the oil with a non-polar solvent in which the desired product is poorly soluble, but the impurities are soluble. Good starting points are n-pentane or a mixture of ethyl acetate and n-hexane.[1] This can often induce crystallization.
-
Column Chromatography: If trituration fails, column chromatography is the most effective method for purifying oily products. A silica gel column with an ethyl acetate/n-hexane eluent system is a good starting point.[2]
-
Q2: What is the best recrystallization solvent for this compound?
A2: The choice of solvent depends on the impurities present. Based on available literature, the following have been used successfully:
-
Aqueous Ethanol: This is a commonly cited solvent system for obtaining crystalline needles.[3]
-
Methanol: Recrystallization from methanol has also been reported to yield the purified product.[4]
-
Ethyl Acetate/Petroleum Ether: This solvent mixture can be effective for inducing crystallization.[5]
To perform a recrystallization:
-
Dissolve the crude product in the minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent.
Q3: I performed a column chromatography, but the separation of my product from impurities is poor. What can I do?
A3: Poor separation can be addressed by modifying the chromatography conditions.
-
Adjusting the Eluent System: The polarity of the eluent is critical. For silica gel chromatography, if your product is eluting too quickly with the impurities, decrease the polarity of the solvent system (e.g., increase the proportion of n-hexane in an ethyl acetate/n-hexane mixture). If the product is not moving from the baseline, increase the polarity (increase the ethyl acetate proportion).
-
Choosing a Different Stationary Phase: While silica gel is most common, other stationary phases like alumina could provide different selectivity.
-
Using HPLC: For difficult separations or for achieving very high purity, High-Performance Liquid Chromatography (HPLC) can be used. A reverse-phase column with a mobile phase of acetonitrile and water (with a formic acid modifier for MS compatibility) has been described.[6]
Q4: My purified product has a low melting point and appears as a beige or buff powder, not the expected white solid. Is it impure?
A4: The appearance can be a good indicator of purity. While a beige to buff powder is a described appearance[7], a lower-than-expected melting point often suggests the presence of impurities. The reported melting point is around 128°C.[7]
-
Purity Assessment: Use analytical techniques like ¹H NMR, ¹³C NMR, or Mass Spectrometry to confirm the structure and identify any impurities. HPLC can provide a quantitative measure of purity.
-
Re-purification: If significant impurities are detected, a second purification step may be necessary. For example, if you initially recrystallized, follow up with column chromatography, or vice-versa.
Q5: What are the likely impurities in my sample?
A5: The impurities will largely depend on the synthetic route used. A common method is the Vilsmeier-Haack reaction.[4][8]
-
Starting Materials: Unreacted 3,5-dimethyl-1-phenylpyrazole.
-
Reagents: Residual DMF or phosphorus oxychloride byproducts.
-
Side Products: Products from incomplete reactions or side reactions inherent to the Vilsmeier-Haack conditions. Characterization by NMR and MS will be key to identifying these.
Quantitative Data Summary
| Parameter | Recrystallization | Column Chromatography | HPLC |
| Stationary Phase | Not Applicable | Silica Gel[2] | Newcrom R1 (Reverse Phase)[6] |
| Mobile Phase/Solvent | Aqueous Ethanol, Methanol[4] | Ethyl acetate/n-hexane (e.g., 1:5 v/v)[2] | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS)[6] |
| Typical Yield | 69% (from a specific synthesis)[3] | Yields can be high, but depend on the crude purity. | Not typically used for bulk yield, but for high purity isolation. |
| Reported Purity | Crystalline solid | Can yield isomerically pure product[9] | High purity suitable for pharmacokinetics[6] |
| Appearance | Needles[3], White solid[2] | White solid[2] | Not Applicable |
| Melting Point | 124-126°C (as part of synthesis)[3] | ~128°C | Not Applicable |
Experimental Protocols
1. Recrystallization from Aqueous Ethanol [3]
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Gradually add hot water to the solution until it becomes slightly turbid.
-
Add a few more drops of hot ethanol until the solution is clear again.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the resulting crystals by vacuum filtration, washing with a small amount of cold aqueous ethanol.
-
Dry the crystals under vacuum.
2. Column Chromatography on Silica Gel [2]
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the crude product onto a small amount of silica gel (dry loading) or carefully load the concentrated solution directly onto the top of the column (wet loading).
-
Elute the column with an appropriate solvent system. A good starting point is an ethyl acetate/n-hexane mixture (e.g., 1:5 v/v).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
References
- 1. tsijournals.com [tsijournals.com]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of 1H-Pyrazole-4-carboxaldehyde, 3,5-dimethyl-1-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. The primary focus is on addressing common issues and identifying potential byproducts associated with the Vilsmeier-Haack formylation, the most prevalent synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely reported and efficient method is the Vilsmeier-Haack reaction. This involves the formylation of 1-phenyl-3,5-dimethylpyrazole using a Vilsmeier reagent, which is typically prepared in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Q2: What is the general reaction mechanism for the Vilsmeier-Haack formylation of 1-phenyl-3,5-dimethylpyrazole?
A2: The reaction proceeds in two main stages. First, DMF and POCl₃ react to form the electrophilic Vilsmeier reagent, a chloroiminium salt. Subsequently, the electron-rich pyrazole ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. This intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.
Q3: What are the expected yield and purity for this synthesis?
A3: Literature reports suggest that the Vilsmeier-Haack synthesis of this compound can achieve good yields, often with high purity after appropriate workup and purification. However, the formation of byproducts can affect both yield and purity if the reaction conditions are not carefully controlled.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent that reacts violently with water. The Vilsmeier reagent is also moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching of the reaction mixture with ice water is highly exothermic and must be performed slowly and with caution.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture and can decompose if exposed to atmospheric water. 2. Insufficiently Reactive Substrate: While 1-phenyl-3,5-dimethylpyrazole is generally reactive, impurities in the starting material could hinder the reaction. 3. Low Reaction Temperature: The formylation may be sluggish at very low temperatures. | 1. Ensure all glassware is thoroughly dried, and use anhydrous DMF and fresh POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately. 2. Check the purity of the starting 1-phenyl-3,5-dimethylpyrazole. Recrystallization or column chromatography may be necessary. 3. After the initial formation of the Vilsmeier reagent at low temperature, the reaction with the pyrazole may require heating. Monitor the reaction by TLC and consider gradually increasing the temperature (e.g., to 60-80 °C). |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The Vilsmeier-Haack reaction is exothermic. Uncontrolled temperature increase can lead to polymerization and decomposition of the starting material and product. 2. Prolonged Reaction Time: Extended heating can promote the formation of degradation products. | 1. Maintain strict temperature control, especially during the addition of POCl₃ to DMF. Use an ice bath to manage the initial exotherm. 2. Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed. |
| Presence of Significant Byproducts | 1. Incomplete Reaction: Unreacted starting material will be present. 2. Side Reactions: The Vilsmeier reagent can participate in side reactions, especially under harsh conditions. Common byproducts for similar pyrazoles include chloro- and hydroxymethylated species. | 1. Ensure a sufficient excess of the Vilsmeier reagent is used and that the reaction is allowed to proceed to completion (monitored by TLC). 2. Use the minimum effective reaction temperature and time. Careful purification by column chromatography or recrystallization is crucial to remove these byproducts. |
| Difficult Product Isolation | 1. Product Solubility: The product may have some solubility in the aqueous phase during workup. 2. Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions. | 1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. 2. Add a small amount of brine to the separatory funnel to help break the emulsion. Gentle inversion is preferred over vigorous shaking. |
Potential Byproducts
| Byproduct Name | Chemical Structure | Plausible Formation Mechanism | Conditions Favoring Formation |
| 1-Phenyl-3,5-dimethylpyrazole (Unreacted Starting Material) | Incomplete reaction. | Insufficient Vilsmeier reagent, low reaction temperature, or short reaction time. | |
| 4-(Chloromethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole | The Vilsmeier reagent can act as a chloromethylating agent. | Higher reaction temperatures and prolonged reaction times. | |
| (3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol | Reduction of the aldehyde or hydrolysis of the chloromethyl byproduct. | Specific workup conditions or presence of reducing impurities. |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
1-phenyl-3,5-dimethylpyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Crushed ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous DMF.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add POCl₃ dropwise to the cold DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 1-phenyl-3,5-dimethylpyrazole in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto a large excess of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for identifying issues in the synthesis.
Technical Support Center: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a key intermediate in various chemical and pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely reported and utilized method is the Vilsmeier-Haack reaction. This reaction involves the formylation of an activated aromatic or heteroaromatic compound, in this case, 3,5-Dimethyl-1-phenyl-1H-pyrazole, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).
Q2: What is the expected yield for the synthesis of this compound using the Vilsmeier-Haack reaction?
Reported yields can vary, but a yield of around 69% has been documented in the literature under specific conditions.[1] Optimizing reaction parameters is crucial for achieving higher yields.
Q3: Are there any alternative synthesis routes available?
Yes, alternative methods for preparing pyrazole-4-carbaldehydes exist. One such method involves the cyclization of acetophenone phenylhydrazone using a Vilsmeier-Haack reagent in a two-step process.[2] Another advanced approach utilizes palladium-catalyzed cross-coupling reactions to functionalize the pyrazole ring.[3][4]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is moisture-sensitive. Ensure that DMF is anhydrous and POCl₃ is freshly distilled. Prepare the reagent in situ just before use. |
| Insufficient Reagent Stoichiometry | The molar ratio of the Vilsmeier reagent to the pyrazole substrate is critical. An excess of the formylating agent is often required. It has been shown that increasing the excess of DMF and POCl₃ can significantly improve yields.[5] |
| Suboptimal Reaction Temperature | The reaction temperature influences the rate of reaction and the formation of byproducts. If the reaction is carried out at too low a temperature (e.g., 70°C), no product may be observed.[5] Conversely, excessively high temperatures can lead to degradation. The optimal temperature should be determined empirically, with reflux conditions often being effective.[1] |
| Poor Quality Starting Material | Ensure the purity of the starting 3,5-Dimethyl-1-phenyl-1H-pyrazole. Impurities can interfere with the reaction. |
Problem 2: Formation of Side Products
| Possible Cause | Suggested Solution |
| Over-reaction or Degradation | Prolonged reaction times or excessively high temperatures can lead to the formation of undesired byproducts. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Reaction with Substituents | If the phenyl ring of the starting material contains electron-donating groups, formylation could potentially occur on the phenyl ring as a side reaction. Careful control of reaction conditions can help minimize this. |
Quantitative Data Summary
The following table summarizes the effect of reagent stoichiometry on the yield of a similar pyrazole carbaldehyde synthesis, highlighting the importance of optimizing this parameter.
| Entry | Substrate:DMF:POCl₃ Molar Ratio | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1:2:2 | 120 | 2 | 32 | [5] |
| 2 | 1:5:2 | 120 | 2 | 55 | [5] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Vilsmeier-Haack Reaction [1]
Materials:
-
N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
3,5-Dimethyl-1-phenyl-1H-pyrazole
-
Crushed ice
-
Aqueous ethanol
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, cool a solution of N,N-dimethylformamide (1.46 g, 20 mmol).
-
With stirring, add freshly distilled phosphorus oxychloride (1.54 g, 10 mmol) to the cold DMF over a period of 30 minutes, maintaining a low temperature. This forms the Vilsmeier reagent.
-
Prepare a solution of 3,5-Dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in N,N-dimethylformamide (15 ml).
-
Add the pyrazole solution dropwise to the Vilsmeier reagent, ensuring the temperature is maintained between 273–278 K (0–5 °C).
-
After the addition is complete, heat the resulting mixture under reflux for 1 hour.
-
Cool the reaction mixture to room temperature and then pour it with continuous stirring into a beaker containing crushed ice.
-
After 15 minutes, a precipitate will form. Filter the precipitate.
-
Recrystallize the crude product from aqueous ethanol to obtain the purified this compound.
Visualizations
Caption: Vilsmeier-Haack reaction mechanism for pyrazole formylation.
Caption: Troubleshooting workflow for low yield in pyrazole synthesis.
References
Vilsmeier-Haack Formylation of Pyrazoles: Technical Support Center
Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and its application for pyrazoles?
The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] For pyrazoles, which are π-excessive systems, this reaction facilitates electrophilic substitution, typically at the C4 position, to yield pyrazole-4-carbaldehydes.[2] These products are valuable intermediates in the synthesis of various biologically active compounds and functional materials.[3][4]
Q2: What is the Vilsmeier reagent and how is it prepared?
The active formylating agent is the Vilsmeier reagent, a chloroiminium salt.[1] It is typically prepared in situ by the slow, exothermic reaction of an amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1][5] The preparation must be conducted under anhydrous conditions and at low temperatures (e.g., 0-5 °C) to prevent decomposition of the moisture-sensitive reagent.[1]
Q3: What are the primary safety concerns with this reaction?
The reagents involved are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] The Vilsmeier reagent itself is also moisture-sensitive.[1] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up, which often involves quenching the reaction with ice, must be done slowly and cautiously to control the exothermic reaction.[1]
Q4: How can the progress of the reaction be monitored?
Thin-layer chromatography (TLC) is the most common method for monitoring the reaction's progress.[1] A small aliquot of the reaction mixture is carefully quenched (e.g., with a basic solution), extracted with an organic solvent, and spotted on a TLC plate to check for the consumption of the starting pyrazole.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Potential Causes & Solutions
-
Inactive Vilsmeier Reagent: Moisture in the reagents or glassware can decompose the Vilsmeier reagent.[1]
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use high-purity, anhydrous DMF and fresh POCl₃. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately.[1]
-
-
Insufficiently Reactive Substrate: The pyrazole ring may be deactivated by electron-withdrawing groups, making it less susceptible to electrophilic attack.[3] Pyrazoles with bulky substituents or strong electron-withdrawing groups on an attached benzene ring have shown low reactivity.[3]
-
Incomplete Reaction: The reaction time or temperature may have been insufficient.[1]
-
Product Decomposition During Work-up: The aldehyde product may be sensitive to harsh work-up conditions.[1]
-
Solution: Perform the work-up at low temperatures by carefully pouring the reaction mixture onto crushed ice.[1] Neutralize the mixture cautiously with a suitable base (e.g., Na₂CO₃ solution) while maintaining a low temperature.
-
Issue 2: Formation of a Dark, Tarry Residue
Potential Causes & Solutions
-
Reaction Overheating: The reaction to form the Vilsmeier reagent and the formylation step are exothermic. Uncontrolled temperature increases can lead to polymerization and decomposition of starting materials and products.[1]
-
Solution: Maintain strict temperature control throughout the experiment. Use an ice bath during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate.[1]
-
-
Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions.[1]
-
Solution: Use purified, high-purity starting materials and anhydrous solvents to minimize side reactions.[1]
-
Issue 3: Multiple Products Observed on TLC
Potential Causes & Solutions
-
Side Reactions: Although formylation at the C4 position is strongly preferred for many pyrazoles, side reactions like di-formylation can occur, especially with a large excess of the Vilsmeier reagent.[1][2] In some cases, unexpected reactions such as dealkylation or formylation of other functional groups can occur.[3]
-
Solution: Optimize the stoichiometry of the Vilsmeier reagent; a large excess may not be necessary and can lead to side products.[1] Ensure the reaction temperature and time are not excessive.
-
-
Decomposition: The starting material or product may be decomposing under the reaction conditions.[1]
-
Solution: Re-evaluate the reaction temperature and time. If decomposition is suspected, attempt the reaction under milder conditions. Purify the crude product promptly using column chromatography or recrystallization.[1]
-
Data Presentation
The following table summarizes the results from the Vilsmeier-Haack formylation of various 1,3-disubstituted 5-chloro-1H-pyrazoles, demonstrating the influence of substituents and reaction conditions on product yield.
| Entry | R (at C3) | R' (at N1) | Reagent Ratio (DMF/POCl₃) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Propyl | Methyl | 2-fold / 2-fold | 70 | 2 | 0 |
| 2 | Propyl | Methyl | 2-fold / 2-fold | 120 | 2 | 32 |
| 3 | Propyl | Methyl | 5-fold / 2-fold | 120 | 2 | 55 |
| 4 | Phenyl | Methyl | 6-fold / 4-fold | 120 | 2 | 81 |
| 5 | 4-Tolyl | Methyl | 6-fold / 4-fold | 120 | 2 | 80 |
| 6 | 4-Fluorophenyl | Methyl | 6-fold / 4-fold | 120 | 2 | 75 |
| 7 | 4-Nitrophenyl | Methyl | 6-fold / 4-fold | 120 | 2 | 0 |
| 8 | 4-Nitrophenyl | Phenyl | 6-fold / 4-fold | 120 | 12 | 0 |
Data adapted from Popov, A. V., et al., Arkivoc 2019, part v, 1-14.[3][7] This data highlights that higher temperatures and an excess of reagents are often beneficial, while strong electron-withdrawing groups (e.g., 4-Nitrophenyl) can completely inhibit the reaction.[3][7]
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of a 5-Chloropyrazole
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 6 equivalents). Cool the flask in an ice bath to 0-5 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to the stirred DMF via the dropping funnel. Ensure the internal temperature does not exceed 10 °C during the addition. Stir the resulting mixture at 0 °C for 10-15 minutes.
-
Formylation Reaction: Add the 5-chloro-1H-pyrazole substrate (1.0 equivalent) to the freshly prepared Vilsmeier reagent.
-
Heating and Monitoring: Stir the reaction mixture and heat to the desired temperature (e.g., 120 °C). Monitor the reaction's progress by TLC until the starting material is fully consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.
-
Neutralization: Neutralize the aqueous mixture to a pH of ~7 using a saturated solution of Na₂CO₃.
-
Extraction: Extract the product from the aqueous layer with a suitable organic solvent (e.g., chloroform, 3 times).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the resulting crude residue by silica gel column chromatography.
(Protocol adapted from Popov, A. V., et al., Arkivoc 2019, part v, 1-14)[7]
Visualizations
Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazole.
Caption: General experimental workflow for pyrazole formylation.
Caption: Troubleshooting decision tree for common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 7. arkat-usa.org [arkat-usa.org]
Technical Support Center: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring, such as 3,5-dimethyl-1-phenyl-1H-pyrazole.
Q2: What are the starting materials and reagents for the Vilsmeier-Haack synthesis of this compound?
A2: The primary starting material is 3,5-dimethyl-1-phenyl-1H-pyrazole. The Vilsmeier-Haack reagent is typically prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Q3: What is the general reaction scheme for the Vilsmeier-Haack formylation of 3,5-dimethyl-1-phenyl-1H-pyrazole?
A3: The reaction proceeds in two main stages: first, the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃. Second, the electrophilic substitution of the pyrazole at the C4 position by the Vilsmeier reagent, followed by hydrolysis to yield the aldehyde.
Q4: What is a typical yield for this synthesis?
A4: Reported yields for the Vilsmeier-Haack formylation of 3,5-dimethyl-1-phenyl-1H-pyrazole are in the range of 69% under optimized conditions.[1] However, yields can be lower depending on the reaction scale, purity of reagents, and adherence to anhydrous conditions.
Q5: How is the final product typically purified?
A5: The most commonly cited purification method is recrystallization from aqueous ethanol or methanol.[1][2][3] For instances where recrystallization does not yield a product of sufficient purity, column chromatography on silica gel may be employed.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Moisture Contamination | The Vilsmeier reagent is highly sensitive to moisture and will decompose in its presence. Ensure all glassware is thoroughly oven or flame-dried. Use anhydrous DMF and freshly distilled or high-purity POCl₃. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Reagent Stoichiometry | The ratio of POCl₃ to DMF and the pyrazole substrate is crucial. A common ratio is approximately 1-1.2 equivalents of POCl₃ and a larger excess of DMF (which can also act as the solvent) relative to the pyrazole.[1] Optimization of these ratios may be necessary. |
| Sub-optimal Reaction Temperature | The formation of the Vilsmeier reagent is typically carried out at low temperatures (0-5 °C) to control the exothermic reaction. The subsequent formylation may require heating. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time. A gradual increase in temperature (e.g., to 70-80 °C) might be necessary if the reaction is sluggish. |
| Deactivated Pyrazole Ring | While the phenyl and dimethyl groups of the starting material are generally activating, the presence of strong electron-withdrawing groups on the phenyl ring can decrease the nucleophilicity of the pyrazole ring, hindering the electrophilic substitution.[4] In such cases, harsher reaction conditions (higher temperature, longer reaction time) may be required. |
| Product Loss During Work-up | The product can be lost during extraction if the pH is not properly controlled. Ensure the reaction mixture is neutralized (e.g., with sodium bicarbonate solution) before extraction with an organic solvent. |
Problem 2: Formation of Multiple Products or Impurities
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Side Reactions | Although formylation is strongly favored at the C4 position of N-substituted pyrazoles, minor side products can sometimes form. Di-formylation is a possibility if a large excess of the Vilsmeier reagent is used. Optimize the stoichiometry to use a minimal excess of the formylating agent. |
| Formation of a Tarry Residue | Overheating the reaction can lead to polymerization and the formation of a dark, tarry residue. Maintain strict temperature control throughout the reaction. Impurities in the starting materials can also contribute to tar formation, so ensure high-purity reagents are used. |
| Incomplete Reaction | The presence of unreacted starting material will complicate purification. Monitor the reaction progress by TLC to ensure completion. If the reaction stalls, consider extending the reaction time or moderately increasing the temperature. |
| Hydroxymethylation | In some cases, particularly with prolonged heating of DMF, the in-situ generation of formaldehyde can lead to hydroxymethylation as a side reaction.[4] |
Problem 3: Difficulty in Product Purification
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Oily Product | If the product oils out instead of crystallizing, it may be due to residual solvent or impurities. Try triturating the oil with a non-polar solvent like hexanes to induce solidification. If that fails, column chromatography is recommended. |
| Product Adhesion to Silica Gel | The pyrazole nitrogen atoms can be basic and may interact strongly with the acidic sites on standard silica gel, leading to poor recovery during column chromatography. To mitigate this, deactivate the silica gel by preparing a slurry with the eluent containing a small amount of a tertiary amine like triethylamine (~0.5-1%). |
Data Presentation
Table 1: Comparison of Vilsmeier-Haack Reaction Conditions for Pyrazole Formylation
| Substrate | POCl₃ (equiv.) | DMF (equiv./solvent) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3,5-Dimethyl-1-phenyl-1H-pyrazole | 1 | 2 (in 15 mL DMF) | 0-5 then reflux | 1 | 69 | [1] |
| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | 2 | 5 | 120 | 2 | 55 | [4] |
| Substituted Phenylhydrazones | 3 | 10 mL | 60-65 | 4 | Good | [2] |
| 1-Phenyl-3-[2-(prop-2-yn-1-yloxy)-phenyl]-1H-pyrazole | Not specified | Not specified | 0 then RT | 24 | Excellent | [5] |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound via Vilsmeier-Haack Reaction [1]
Materials:
-
3,5-Dimethyl-1-phenyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Crushed ice
-
Aqueous ethanol for recrystallization
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Heating mantle with temperature control
-
Standard glassware for work-up and filtration
Procedure:
-
Vilsmeier Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a cold solution of N,N-dimethylformamide (20 mmol, 1.46 g).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add freshly distilled phosphorus oxychloride (10 mmol, 1.54 g) dropwise to the stirred DMF solution over a period of 30 minutes, ensuring the temperature is maintained between 0-5 °C (273–278 K).
-
Formylation Reaction: Prepare a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (10 mmol, 1.72 g) in N,N-dimethylformamide (15 mL).
-
Add the pyrazole solution dropwise to the prepared Vilsmeier reagent while maintaining the temperature between 0-5 °C.
-
After the addition is complete, remove the ice bath and heat the resulting mixture under reflux for 1 hour. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice with continuous stirring.
-
A precipitate should form. Continue stirring for 15 minutes.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from aqueous ethanol to obtain the final product as needles.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Vilsmeier-Haack formylation.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, with a focus on overcoming common issues leading to low yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely used method is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the formylation of an electron-rich aromatic ring, in this case, the 4-position of the 3,5-dimethyl-1-phenyl-1H-pyrazole, using a Vilsmeier reagent.[3]
Q2: What is the Vilsmeier reagent and how is it prepared?
A2: The Vilsmeier reagent is an electrophilic formylating agent, typically an iminium salt like chloro-N,N-dimethylmethyleneammonium chloride. It is generated in situ by the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[2][3] The reagent is highly reactive and sensitive to moisture.
Q3: What is a typical reported yield for this synthesis?
A3: Reported yields can vary significantly based on the specific reaction conditions. Yields ranging from 55% to 69% have been documented in the literature under optimized conventional heating methods.[1][4] Alternative methods, such as microwave-assisted synthesis, have been shown to potentially increase yields to over 80% while significantly reducing reaction times.[5][6]
Q4: What is the starting material for this synthesis?
A4: The required starting material is 3,5-dimethyl-1-phenyl-1H-pyrazole . It is crucial to use the N-phenyl substituted pyrazole. Using the N-unsubstituted 3,5-dimethyl-1H-pyrazole may fail to produce the desired product under standard Vilsmeier-Haack conditions.[7]
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific problems that can lead to poor outcomes during the synthesis.
Q5: My reaction resulted in a very low yield or no product at all. What are the most likely causes?
A5: Several factors could be responsible for a failed or low-yield reaction. Consider the following:
-
Incorrect Starting Material: As mentioned in the FAQ, you must start with N-phenyl substituted pyrazole. The N-H proton of an unsubstituted pyrazole can interfere with the reaction.[7]
-
Reagent Quality and Stoichiometry: The purity of DMF and POCl₃ is critical. POCl₃ is highly sensitive to moisture and should be freshly distilled. An incorrect molar ratio of reagents is a common cause of low yield. An excess of both DMF and POCl₃ is generally required for good conversion.[1]
-
Reaction Temperature: Temperature control is crucial. The formation of the Vilsmeier reagent is exothermic and should be done at low temperatures (e.g., 0-5 °C).[4][6] Following the addition of the pyrazole substrate, the reaction typically requires heating (reflux) to proceed to completion.[4] Insufficient heating can lead to an incomplete reaction, while one study noted that a temperature of 70°C was insufficient to yield any product.[1]
-
Moisture Contamination: The Vilsmeier reagent is rapidly hydrolyzed by water. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from contaminating the reaction mixture.
Q6: My TLC analysis shows multiple spots, including unreacted starting material. How can I improve the reaction conversion?
A6: The presence of starting material indicates an incomplete reaction. To drive the reaction to completion, you can try the following optimization strategies:
-
Increase Reagent Excess: The molar ratio of the Vilsmeier reagent to the pyrazole substrate is key. One study demonstrated a significant yield improvement from 32% to 55% by increasing the excess of DMF and POCl₃.[1]
-
Elevate Reaction Temperature: After the initial addition at low temperature, ensure the reaction mixture is heated sufficiently. Temperatures around 100-120°C are often optimal for formylating less reactive substrates.[1][6]
-
Extend Reaction Time: While some reports suggest that prolonged reaction times may not always increase yield, ensuring the reaction runs for an adequate duration (e.g., 1-6 hours) is important for completion.[1][4][6] Monitor the reaction by TLC until the starting material spot is no longer visible.
Q7: I'm having difficulty with the work-up and purification, leading to product loss. What is the recommended procedure?
A7: A careful work-up is essential to isolate the product cleanly.
-
Quenching: The reaction mixture should be cooled to room temperature and then poured slowly and carefully into a beaker of crushed ice with vigorous stirring.[4][8] This hydrolyzes the intermediate iminium salt to the desired aldehyde and neutralizes excess reagents.
-
Neutralization: After quenching, the acidic solution should be neutralized. This is often done with a base like sodium bicarbonate (NaHCO₃) until the solution is neutral or slightly basic, which will precipitate the crude product.[8]
-
Purification: The most commonly cited method for purification is recrystallization from aqueous ethanol.[4] This should yield the final product as crystalline needles.
Quantitative Data Summary
The following table summarizes various reaction conditions and their reported yields for the Vilsmeier-Haack formylation of pyrazoles, illustrating the impact of stoichiometry and energy source.
| Starting Material | Reagent Ratio (Substrate:DMF:POCl₃) | Conditions | Time | Yield (%) | Reference |
| 1-methyl-3-propyl-5-chloro-1H-pyrazole | 1 : 2 : 2 | 120°C | 2 h | 32% | [1] |
| 1-methyl-3-propyl-5-chloro-1H-pyrazole | 1 : 5 : 2 | 120°C | 2 h | 55% | [1] |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | 1 : 2 : 1 (approx.) | Reflux | 1 h | 69% | [4] |
| Substituted Hydrazone | Not specified | Microwave (200 W) | 10 min | 85% | [5] |
| Substituted Hydrazone | Not specified | 60°C | 2 h | 65% | [6] |
| Substituted Hydrazone | Not specified | Microwave (60°C) | 10 min | 83% | [6] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Synthesis of this compound
This protocol is adapted from a literature procedure with a reported yield of 69%.[4]
Materials:
-
3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol)
-
N,N-dimethylformamide (DMF) (1.46 g, 20 mmol, plus 15 ml for solvent)
-
Phosphorus oxychloride (POCl₃), freshly distilled (1.54 g, 10 mmol)
-
Crushed ice
-
Aqueous ethanol for recrystallization
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Vilsmeier Reagent Formation: To a cold (0-5 °C) solution of N,N-dimethylformamide (1.46 g, 20 mmol) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add freshly distilled phosphorus oxychloride (1.54 g, 10 mmol) dropwise with stirring over a period of 30 minutes. Maintain the temperature between 0–5 °C using an ice bath.
-
Substrate Addition: Prepare a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in 15 ml of N,N-dimethylformamide. Add this solution dropwise to the cold Vilsmeier reagent mixture, ensuring the temperature remains between 0–5 °C.
-
Reaction: Once the addition is complete, remove the ice bath and heat the resulting mixture under reflux for 1 hour.
-
Work-up: Cool the reaction mixture to room temperature and pour it with continuous stirring into a beaker containing a large amount of crushed ice.
-
Precipitation and Filtration: Continue stirring the ice-cold mixture for 15 minutes. The product should precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Purification: Recrystallize the crude product from aqueous ethanol to obtain the purified this compound as needles.
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and a troubleshooting decision process.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low-yield synthesis reactions.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. degres.eu [degres.eu]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde from a reaction mixture.
Troubleshooting Guide
Encountering issues during the purification of this compound is common. This guide addresses specific problems, their probable causes, and recommended solutions to streamline your experimental workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield After Work-up | Incomplete Vilsmeier-Haack reaction. | Ensure anhydrous conditions as the Vilsmeier reagent is moisture-sensitive.[1] Use freshly distilled phosphorus oxychloride and dry dimethylformamide.[2] Confirm the reaction has gone to completion using Thin Layer Chromatography (TLC) before quenching. |
| Decomposition of the product during work-up. | The work-up procedure often involves pouring the reaction mixture into crushed ice.[3][4] This should be done with vigorous stirring to ensure rapid and even neutralization, preventing localized overheating and potential degradation. | |
| Oily Product Instead of Solid | Presence of unreacted starting material (1-phenyl-3,5-dimethylpyrazole). | The starting material is an oil at room temperature. Purify the crude product using flash column chromatography. |
| Presence of residual solvent (e.g., DMF). | Ensure the crude product is thoroughly dried under vacuum before attempting crystallization. If using column chromatography, ensure the collected fractions are completely evaporated. | |
| Product Contaminated with Starting Material (by TLC/NMR) | Incomplete reaction. | Increase the reaction time or temperature. Ensure the correct stoichiometry of the Vilsmeier reagent is used. |
| Inefficient purification. | For column chromatography, optimize the eluent system. A common system is a mixture of ethyl acetate and petroleum ether or hexane.[1][5] For recrystallization, try different solvent systems such as aqueous ethanol.[3][4] | |
| Multiple Spots on TLC After Purification | Presence of side products from the Vilsmeier-Haack reaction. | The Vilsmeier-Haack reaction can sometimes lead to the formation of chlorinated byproducts or other isomers.[2] Careful column chromatography with a shallow gradient may be required to separate these impurities. |
| Degradation of the product on the silica gel column. | If the compound appears to be degrading on silica gel, consider using a different stationary phase like neutral alumina or deactivating the silica gel with triethylamine before use. | |
| Difficulty in Recrystallization | Incorrect solvent choice. | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Aqueous ethanol is a commonly used solvent for this compound.[3][4] Experiment with different solvent ratios or other solvent systems like ethanol/water or ethyl acetate/hexane. |
| Presence of impurities inhibiting crystallization. | If the product is an oil and does not crystallize, first purify it by column chromatography to remove impurities and then attempt recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is the Vilsmeier-Haack reaction.[2][6][7] This reaction involves the formylation of an electron-rich heterocyclic compound, in this case, 1-phenyl-3,5-dimethylpyrazole, using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[2][6]
Q2: What are the key parameters to control during the Vilsmeier-Haack reaction to ensure a good yield of the desired product?
A2: To ensure a successful Vilsmeier-Haack reaction, it is crucial to maintain anhydrous conditions, as the Vilsmeier reagent is highly reactive towards water.[1] The reaction temperature should also be carefully controlled; the Vilsmeier reagent is typically formed at a low temperature (e.g., 0 °C or below), and the subsequent reaction with the pyrazole derivative may require heating.[2][7] The stoichiometry of the reagents is also important for maximizing the yield and minimizing side products.
Q3: What are the expected physical properties of pure this compound?
A3: Pure this compound is a solid at room temperature. The melting point has been reported in the range of 397–399 K (124-126 °C).[3]
Q4: Which analytical techniques are recommended for confirming the purity and structure of the final product?
A4: The purity and structure of this compound can be confirmed using several analytical techniques. Thin-Layer Chromatography (TLC) is useful for monitoring the reaction progress and assessing the purity of the final product. The structure can be elucidated using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy.[1][8][9] Mass spectrometry can be used to confirm the molecular weight of the compound.[4][9]
Experimental Protocols
Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Solvents: Ethyl acetate, Hexane (or Petroleum ether)
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the glass column and allow the silica gel to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., to 10-20% ethyl acetate in hexane) to elute the desired compound.[1]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified this compound.
Purification by Recrystallization
This protocol provides a general method for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel.[3][4] Wash the crystals with a small amount of cold aqueous ethanol. Dry the purified crystals under vacuum.
Visualization
Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: Purification workflow for this compound.
References
- 1. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]
- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tsijournals.com [tsijournals.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 9. journals.iucr.org [journals.iucr.org]
Technical Support Center: Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome challenges in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of pyrazole derivatives.
Q1: My pyrazole synthesis reaction yield is consistently low. What are the common causes and how can I improve it?
Low yields in pyrazole synthesis can be attributed to several factors, including incomplete reactions, formation of side products, or degradation of reactants or products.[1]
Troubleshooting Steps:
-
Incomplete Reaction: The cyclocondensation reaction can be slow. To address this, you can:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[2]
-
Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective method to improve yields and decrease reaction times.[2]
-
Optimize Catalyst: The choice and amount of acid or base catalyst are crucial. For Knorr synthesis, a catalytic amount of a protic acid like acetic acid is often used.[2][3]
-
-
Side-Product Formation: The formation of unwanted side products, such as pyrazoline intermediates that have not fully aromatized, can reduce the yield of the final pyrazole.[1] Depending on the reactants, such as α,β-unsaturated ketones, the pyrazoline may be the primary initial product and require a separate oxidation step.[1]
-
Reactant Stability: Phenylhydrazine derivatives can be sensitive to air and light, which can lead to impurities and reduced reactivity.[1] It is recommended to use pure starting materials and handle sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).[1]
-
pH Control: The reaction is sensitive to pH. While acid catalysis is often beneficial, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity. Conversely, strongly basic conditions can lead to other side reactions.[1] A small amount of a weak acid is typically optimal.[1]
Q2: I am observing a mixture of regioisomers in my reaction product. How can I improve the regioselectivity?
The formation of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds with a substituted hydrazine.[1][4] This occurs because the hydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl compound has two different carbonyl groups, leading to two possible cyclization pathways.[1]
Strategies to Improve Regioselectivity:
-
Solvent Choice: The polarity of the solvent can significantly influence regioselectivity. Aprotic dipolar solvents have been shown to give better results than polar protic solvents like ethanol in some cases.[5]
-
pH Control: Adjusting the pH can influence which carbonyl group the hydrazine initially attacks.[4] Acidic conditions may favor one regioisomer, while neutral conditions may favor the other.[4]
-
Temperature Control: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thus influencing the ratio of regioisomers.
Q3: My final product is difficult to purify. What are some effective purification techniques for pyrazoles?
Purification of pyrazoles can be challenging due to the presence of side products or unreacted starting materials.
Common Purification Methods:
-
Crystallization: This is a common method for purifying solid pyrazole products. If the initial product is an oil, it may be possible to induce crystallization by cooling or adding a small seed crystal.
-
Column Chromatography: This is a versatile technique for separating the desired pyrazole from impurities. A common mobile phase for pyrazoles is a mixture of ethyl acetate and hexane.[6][7]
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids to form salts. This property can be exploited for purification by dissolving the crude product in an organic solvent and extracting it with an acidic aqueous solution. The pyrazole can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
-
Formation of Acid Addition Salts: Pyrazoles can be purified by dissolving them in a suitable solvent and treating them with an inorganic or organic acid to form a salt, which can then be crystallized and isolated.
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a widely used method involving the reaction of a 1,3-dicarbonyl compound with a hydrazine.[3][6]
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Solvent (e.g., ethanol, acetic acid)
-
Acid catalyst (e.g., glacial acetic acid)[7]
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask.
-
Add the hydrazine derivative to the solution. The addition may be exothermic.
-
Add a catalytic amount of acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.[6]
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, the solvent may need to be removed under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.[6]
Data Presentation
Table 1: Optimization of Reaction Conditions for Pyrazole Synthesis
| Entry | Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethyl Acetoacetate | Phenylhydrazine | Acetic Acid | Ethanol | Reflux | 2 | 85 |
| 2 | Acetylacetone | Hydrazine Hydrate | None | Water | 100 | 1 | 92 |
| 3 | 1,3-Diketone | Arylhydrazine | HCl | DMF | RT | 4 | 75-98 |
| 4 | α,β-Unsaturated Ketone | Hydrazine Hydrate | None | Ethanol | Reflux | 6 | 70 |
This table presents representative data and actual results will vary depending on the specific substrates and conditions used.
Visualizations
Experimental Workflow
References
Validation & Comparative
A Comparative Guide to Pyrazole Aldehydes: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde in Focus
For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, offering a versatile platform for designing novel therapeutic agents. Among the various functionalized pyrazoles, pyrazole aldehydes, particularly 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, serve as critical intermediates in the synthesis of a wide array of biologically active compounds. This guide provides a comparative analysis of this compound against other substituted pyrazole aldehydes, supported by experimental data on their synthesis and biological activities.
Synthetic Overview: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich heterocyclic compounds, including pyrazoles, to produce pyrazole-4-carbaldehydes.[1][2][3][4] This reaction typically involves the use of a Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2] The general workflow for this synthesis is depicted below.
Comparative Performance: Biological Activity
The true value of these aldehyde intermediates lies in the biological activities of their downstream derivatives. This section compares the performance of various pyrazole aldehydes, including the title compound, based on reported antimicrobial, anti-inflammatory, and antidiabetic activities.
Antimicrobial Activity
Pyrazole derivatives are well-documented for their antimicrobial properties. The following table summarizes the antibacterial and antifungal activity of various pyrazole-4-carbaldehyde derivatives. It is important to note that direct comparisons are challenging due to variations in experimental protocols across different studies.
| Compound | Test Organism | Zone of Inhibition (mm) / MIC (µg/mL) | Reference Standard | Experimental Conditions | Citation |
| 3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy)acetyl)-1H-pyrazole-4-carbaldehyde derivatives (4c, 4f) | B. subtilis, S. aureus, P. aeruginosa, E. coli, C. albicans, A. niger | Moderate to significant activity | Not specified | Cup-plate method and serial dilution for MIC. | |
| 3-aryl substituted pyrazole-4-carbaldehyde derivatives (IIIc, IIIe) | Pathogenic bacteria | Promising antibacterial activity | Ampicillin | Specific bacterial strains not detailed. | [2] |
| 1,3-diphenyl pyrazol-4-carboxaldehyde derivatives (4c, 4f) | S. aureus, E. coli, P. aeruginosa, S. pyrogenes, A. niger, C. albicans | MIC: 0.2 µg/mL (A. niger) | Fluconazole | Microdilution method for MIC determination. | [5] |
Anti-inflammatory and Antidiabetic Activity
Several studies have explored the potential of pyrazole aldehydes and their derivatives as anti-inflammatory and antidiabetic agents. The data below highlights some of these findings.
| Compound | Biological Activity | IC₅₀ Value (µM) or % Inhibition | Reference Standard | Experimental Model | Citation |
| 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes (Y2, Y3, Y7) | Anti-inflammatory | 23.23, 22.09, 19.05 | Aspirin | Specific assay not detailed. | [6] |
| 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes (Y1, Y5, Y6) | Antidiabetic | 17.08, 8.36, 13.50 | Acarbose | Specific assay not detailed. | [6] |
| 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) | Antidiabetic (α-glucosidase) | 75.62 | Acarbose (72.58) | In vitro enzyme inhibition assay. | [7] |
| 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) | Antidiabetic (α-amylase) | 119.3 | Acarbose (115.6) | In vitro enzyme inhibition assay. | [7] |
| 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) | Antidiabetic (α-glucosidase) | 95.85 | Acarbose (72.58) | In vitro enzyme inhibition assay. | [7] |
| 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) | Antidiabetic (α-amylase) | 120.2 | Acarbose (115.6) | In vitro enzyme inhibition assay. | [7] |
Potential Signaling Pathway Involvement
The anti-inflammatory activity of pyrazole derivatives often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). The diagram below illustrates a simplified representation of a pro-inflammatory signaling pathway that could be targeted by pyrazole-based inhibitors.
Experimental Protocols
General Synthesis of this compound[9]
Materials:
-
N,N-dimethylformamide (DMF)
-
Phosphorous oxychloride (POCl₃)
-
3,5-dimethyl-1-phenyl-1H-pyrazole
-
Crushed ice
-
Aqueous ethanol
Procedure:
-
To a cold solution of N,N-dimethylformamide (1.46 g, 20 mmol), freshly distilled phosphorous oxychloride (1.54 g, 10 mmol) was added with stirring over a period of 30 minutes.
-
A solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in N,N-dimethylformamide (15 ml) was added drop-wise while maintaining the temperature between 273–278 K.
-
The resulting mixture was heated under reflux for 1 hour.
-
After cooling, the reaction mixture was poured with continuous stirring into crushed ice.
-
After 15 minutes, the precipitate was filtered and crystallized from aqueous ethanol to yield the final product.
General Procedure for Synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes[1]
Materials:
-
Substituted hydrazone (1.0 mmol)
-
Phosphorous oxychloride (POCl₃) (0.5 g, 3.0 mmol)
-
Dry N,N-dimethylformamide (DMF) (4 mL)
-
Crushed ice
-
Dilute sodium hydroxide
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
POCl₃ (0.5 g, 3.0 mmol) was added dropwise to an ice-cold stirred solution of the appropriate hydrazone (1.0 mmol) in dry DMF (4 mL).
-
The reaction mixture was allowed to attain room temperature and then heated at 80 °C for 4 hours.
-
The resulting mixture was poured onto crushed ice and neutralized with dilute sodium hydroxide, then left standing overnight.
-
The pale yellow precipitate obtained was purified by flash column chromatography with an ethyl acetate–petroleum ether mixture to yield the final products.
Antimicrobial Activity Assay (Cup-Plate Method)[5]
Materials:
-
Nutrient agar medium
-
Test compounds
-
Reference standard
-
Bacterial and fungal strains
Procedure:
-
A sterilized nutrient agar medium was poured into sterile Petri dishes and allowed to solidify.
-
The test microorganisms were seeded into the medium.
-
Cups or wells were made in the agar using a sterile borer.
-
A fixed volume of the test compound solution (at a specific concentration) was added to the wells.
-
The plates were incubated at an appropriate temperature for a specified period.
-
The diameter of the zone of inhibition around each well was measured to determine the antimicrobial activity.
Conclusion
This compound and its structural analogs are valuable building blocks in the synthesis of diverse heterocyclic compounds with significant biological potential. While the Vilsmeier-Haack reaction remains a robust method for their preparation, the ultimate performance of these molecules is dictated by their biological activity. The presented data, though derived from different studies, collectively highlights the promise of pyrazole aldehydes in the development of new antimicrobial, anti-inflammatory, and antidiabetic agents. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the structure-activity relationships and identify the most potent candidates for further development.
References
- 1. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. ajpp.in [ajpp.in]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
Substituted Pyrazole-4-carbaldehydes: A Comparative Guide to their Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens has created an urgent need for the development of novel antimicrobial agents. Substituted pyrazole-4-carbaldehydes have emerged as a promising class of heterocyclic compounds exhibiting a broad spectrum of antimicrobial activities. This guide provides a comparative analysis of the antimicrobial efficacy of various substituted pyrazole-4-carbaldehydes, supported by experimental data from several key studies.
Comparative Antimicrobial Activity
The antimicrobial potential of substituted pyrazole-4-carbaldehydes has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The following tables summarize the quantitative data from different research articles, primarily focusing on the zone of inhibition and minimum inhibitory concentration (MIC) values.
| Compound ID | Substituent on Pyrazole Ring | Test Organism | Zone of Inhibition (mm) | Reference |
| [III]c | 3-(4-chlorophenyl)-5-(3,4,5-trihydroxyphenyl) | Staphylococcus aureus | 22 | [1] |
| Klebsiella pneumoniae | 20 | [1] | ||
| [III]e | 3-(4-methoxyphenyl)-5-(3,4,5-trihydroxyphenyl) | Staphylococcus aureus | 24 | [1] |
| Klebsiella pneumoniae | 21 | [1] | ||
| 4a | 1-phenyl-3-(p-tolyl) | Escherichia coli | 18 | [2] |
| Staphylococcus aureus | 20 | [2] | ||
| 4c | 1-phenyl-3-(p-chlorophenyl) | Escherichia coli | 22 | [2] |
| Staphylococcus aureus | 24 | [2] | ||
| 4h | 1-phenyl-3-(p-nitrophenyl) | Escherichia coli | 20 | [2] |
| Staphylococcus aureus | 22 | [2] | ||
| Ampicillin | (Standard Antibiotic) | Staphylococcus aureus | 25 | [1] |
| Klebsiella pneumoniae | 23 | [1] |
Table 1: Zone of Inhibition of Selected Substituted Pyrazole-4-carbaldehydes. The table showcases the antibacterial activity of different derivatives compared to the standard antibiotic Ampicillin. The concentration of the test compounds was 100 µg/mL.
| Compound ID | Substituent on Pyrazole Ring | Test Organism | MIC (µg/mL) | Reference |
| 3k | N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide | Staphylococcus aureus | - | [3] |
| Bacillus subtilis | - | [3] | ||
| 21a | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Bacillus subtilis | 62.5 | [4] |
| Staphylococcus aureus | 125 | [4] | ||
| Escherichia coli | 125 | [4] | ||
| Candida albicans | 2.9 | [4] | ||
| Ciprofloxacin | (Standard Antibiotic) | Staphylococcus aureus | 6.25-12.5 | [5] |
| Chloramphenicol | (Standard Antibiotic) | - | 62.5-125 | [4] |
| Clotrimazole | (Standard Antifungal) | Candida albicans | - | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Pyrazole Derivatives. This table highlights the potent activity of some derivatives, with compound 21a showing significant antifungal activity.
Experimental Protocols
The evaluation of antimicrobial activity of substituted pyrazole-4-carbaldehydes typically involves the following standard methods:
Agar Well Diffusion Method
This method is widely used for preliminary screening of antimicrobial activity.
-
Media Preparation: Mueller-Hinton Agar (MHA) is prepared and sterilized.
-
Inoculation: A standardized microbial suspension is uniformly spread over the surface of the MHA plate.
-
Well Creation: Wells of a specific diameter are punched into the agar.
-
Compound Application: A defined concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells.
-
Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a designated period (e.g., 24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone around the well, where microbial growth is inhibited, is measured in millimeters.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized microbial suspension.
-
Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the proposed mechanism of action, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. orientjchem.org [orientjchem.org]
A Comparative Analysis of the Biological Activities of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde and Celecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of the synthetic pyrazole derivative, 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, and the well-established nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. While direct comparative experimental data for this compound is limited in the current scientific literature, this guide synthesizes available information on Celecoxib and structurally related pyrazole compounds to offer a prospective comparison of their anti-inflammatory and anticancer properties.
Introduction
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory, analgesic, and antipyretic effects.[1] Its mechanism of action is primarily attributed to the inhibition of prostaglandin synthesis.[2] Emerging evidence also points to its potential as an anticancer agent through both COX-2 dependent and independent pathways.[3][4] Pyrazole derivatives, a class of heterocyclic compounds to which this compound belongs, are known for their diverse pharmacological activities, including anti-inflammatory and anticancer effects.[5][6] This has led to significant interest in synthesizing and evaluating novel pyrazole-based compounds as potential therapeutic agents.
Anti-inflammatory Activity: A Tale of Two Pyrazoles
Celecoxib's anti-inflammatory effects are well-documented and stem from its selective inhibition of the COX-2 enzyme, which is induced during inflammation and catalyzes the production of pro-inflammatory prostaglandins.[2][7] This selectivity for COX-2 over COX-1 is a key feature that reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.[1]
Table 1: Comparison of Anti-inflammatory and COX-2 Inhibition Data
| Compound | Target | IC50 Value (µM) | In Vivo Efficacy | Reference |
| Celecoxib | COX-2 | 0.04 - 0.30 | Effective in reducing paw edema in rat models.[2] | [8] |
| COX-1 | 7.6 - >303 | [8] | ||
| Structurally Related Pyrazole Derivatives | COX-2 | Varies (some derivatives show potent inhibition) | Some derivatives show anti-inflammatory activity comparable to or exceeding standard drugs like diclofenac in animal models.[5][9] | [5][9][10] |
| COX-1 | Generally higher than for COX-2, indicating selectivity. | [10] |
Note: Data for "Structurally Related Pyrazole Derivatives" is a summary of findings for various compounds within this class and not specific to this compound.
Experimental Protocols: In Vitro COX Inhibition Assay
A common method to determine the COX-1 and COX-2 inhibitory activity of a compound is the in vitro enzyme inhibition assay.
DOT Diagram: Workflow for In Vitro COX Inhibition Assay
Caption: Workflow for determining in vitro COX enzyme inhibition.
Anticancer Activity: Exploring a Common Scaffold
Celecoxib has demonstrated anticancer effects in various preclinical and clinical studies, particularly in colorectal and breast cancer.[3][11] Its mechanisms are multifaceted and include the induction of apoptosis, inhibition of angiogenesis, and modulation of cell cycle progression.[4]
The pyrazole scaffold is a prominent feature in many compounds with demonstrated anticancer activity.[6] Research on various pyrazole derivatives has revealed their potential to induce cytotoxicity in a range of cancer cell lines. While specific data for this compound is scarce, studies on other pyrazole-carbaldehyde derivatives have shown promising results. For example, some have been found to exhibit moderate to good cytotoxic activity against cell lines such as HeLa (cervical cancer) and PC-3 (prostate cancer).
Table 2: Comparison of Anticancer Activity Data
| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |
| Celecoxib | A2058 (Melanoma) | 40 - 80 | Induces apoptosis, inhibits cell invasion. | [12] |
| HT-29 (Colon) | Varies | Induces apoptosis, cell cycle arrest. | [3] | |
| Structurally Related Pyrazole Derivatives | HeLa (Cervical) | Some derivatives show IC50 values in the low micromolar range. | Varies; can include apoptosis induction, cell cycle arrest. | [13] |
| PC-3 (Prostate) | Some derivatives show moderate cytotoxicity. | [13] |
Note: Data for "Structurally Related Pyrazole Derivatives" is a summary of findings for various compounds within this class and not specific to this compound.
Experimental Protocols: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.
DOT Diagram: Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Signaling Pathways
DOT Diagram: Simplified COX-2 Signaling Pathway in Inflammation
Caption: Simplified COX-2 pathway in inflammation and the inhibitory action of Celecoxib.
Conclusion and Future Directions
Celecoxib is a well-characterized selective COX-2 inhibitor with proven anti-inflammatory efficacy and notable anticancer potential. While direct experimental evidence for the biological activity of this compound is currently lacking, the broader family of pyrazole derivatives demonstrates significant promise in both anti-inflammatory and anticancer research.
Future studies should focus on the direct evaluation of this compound in relevant in vitro and in vivo models to elucidate its specific biological activities and mechanisms of action. A head-to-head comparison with Celecoxib would be invaluable in determining its potential as a novel therapeutic agent. Such research would contribute to a deeper understanding of the structure-activity relationships within the pyrazole class of compounds and could lead to the development of new and improved anti-inflammatory and anticancer drugs.
References
- 1. Anti-inflammatory drug celecoxib could reduce risk of colon cancer recurrence for a subset of patients | Dana-Farber Cancer Institute [dana-farber.org]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Celecoxib in breast cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Antioxidant Potential of Pyrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has identified oxidative stress as a key contributor to a multitude of pathological conditions, including cancer, inflammation, and neurodegenerative disorders. This has spurred the exploration of synthetic compounds with potent antioxidant properties. Among these, pyrazole derivatives have emerged as a promising class of molecules, demonstrating significant free radical scavenging and enzyme-inhibiting activities. This guide provides a comparative analysis of the antioxidant activity of various pyrazole derivatives, supported by experimental data, detailed protocols, and mechanistic insights.
Comparative Antioxidant Activity of Pyrazole Derivatives
The antioxidant capacity of pyrazole derivatives is profoundly influenced by their structural features. The presence of specific substituent groups on the pyrazole core can significantly enhance their ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). The following tables summarize the in vitro antioxidant activity of selected pyrazole derivatives from various studies, evaluated using common antioxidant assays.
| Derivative Class | Compound | DPPH Scavenging IC50 (µM) | NO Scavenging IC50 (µM) | Superoxide Scavenging IC50 (µM) | Reference |
| Naphthyl-pyrazole Hybrids | Compound 3a | 12.5 ± 0.15 | 14.2 ± 0.21 | 15.8 ± 0.18 | [1] |
| Compound 4e | 11.8 ± 0.22 | 13.5 ± 0.19 | 14.9 ± 0.25 | [1] | |
| Compound 5b | 10.5 ± 0.18 | 12.1 ± 0.15 | 13.7 ± 0.16 | [1] | |
| Compound 5c | 9.8 ± 0.12 | 11.5 ± 0.11 | 12.9 ± 0.14 | [1] | |
| Compound 6a | 11.2 ± 0.19 | 13.1 ± 0.23 | 14.5 ± 0.20 | [1] | |
| Compound 6c | 10.1 ± 0.14 | 11.9 ± 0.17 | 13.3 ± 0.19 | [1] | |
| Compound 6e | 9.5 ± 0.11 | 11.2 ± 0.13 | 12.6 ± 0.15 | [1] | |
| Ascorbic Acid (Standard) | 15.2 ± 0.25 | 17.8 ± 0.29 | 19.5 ± 0.31 | [1] | |
| Pyrazole Hydrazones | Compound 10b | 76.45% AA (Trolox Equivalent) | - | - | [2] |
| Compound 12d | - | - | - | [2] | |
| Pyrazole-Benzimidazolone Hybrids | Compound 5c | - | - | - | [3] |
| Compound 6b | - | - | - | [3] | |
| Compound 6c | - | - | - | [3] |
Note: '-' indicates data not available in the cited source.
| Derivative Class | Compound | Total Antioxidant Capacity (TAC) IC50 (µM) | Ferric Reducing Antioxidant Power (FRAP) IC50 (µM) | Reference |
| Pyrazole-Benzimidazolone Hybrids | Compound 5c | 14.00 ± 0.14 | - | [3] |
| Compound 6b | 12.47 ± 0.02 | - | [3] | |
| Compound 6c | 12.82 ± 0.10 | 68.97 ± 0.26 | [3] |
Structure-Activity Relationship (SAR) Insights
The antioxidant activity of pyrazole derivatives is intrinsically linked to their molecular structure. Key SAR observations include:
-
NH Proton: The presence of a proton on the nitrogen atom of the pyrazole ring is often crucial for radical scavenging activity.[1]
-
Substituents on the Pyrazole Ring: The introduction of electron-donating groups, such as hydroxyl and amino groups, can enhance antioxidant capacity.[4] For instance, pyrazole derivatives bearing a catechol moiety have demonstrated excellent radical scavenging activity.[5]
-
Hybrid Molecules: Combining the pyrazole scaffold with other pharmacologically active moieties, such as naphthalene, pyrazoline, or benzimidazolone, has yielded hybrid compounds with potent, multi-faceted antioxidant activities.[1][3]
Mechanistic Pathways of Antioxidant Action
Pyrazole derivatives exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of key enzymatic pathways involved in oxidative stress.
Direct Radical Scavenging
Many pyrazole derivatives can directly donate a hydrogen atom or an electron to neutralize free radicals, thus terminating the damaging chain reactions.
Inhibition of Pro-oxidant Enzymes
Certain pyrazole derivatives have been shown to inhibit the activity of enzymes that contribute to the production of reactive oxygen species.
As depicted in Figure 1, some pyrazole derivatives can inhibit the NADPH oxidase enzyme complex, a major source of superoxide anion (O₂⁻) production in cells, thereby reducing oxidative stress.[6]
Furthermore, certain pyrazole derivatives act as inhibitors of 15-lipoxygenase (15-LOX), an enzyme involved in the metabolism of arachidonic acid to produce pro-inflammatory lipid mediators.[1][7] By inhibiting 15-LOX, these compounds can mitigate inflammation-associated oxidative damage.
Experimental Protocols
Accurate assessment of antioxidant activity relies on standardized and well-defined experimental protocols. Below are the methodologies for the key assays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Procedure:
-
Prepare various concentrations of the test compounds in a suitable solvent (e.g., methanol or DMSO).
-
Add a fixed volume of a freshly prepared DPPH solution (typically in methanol) to the test compound solutions.[6]
-
The mixture is shaken and incubated in the dark for a specified period (e.g., 30 minutes).[6]
-
The absorbance of the solution is then measured spectrophotometrically at the wavelength of maximum absorbance of DPPH (around 517 nm).[6]
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
Nitric Oxide (NO) Radical Scavenging Assay
This assay evaluates the ability of a compound to scavenge nitric oxide radicals.
Procedure:
-
Nitric oxide is generated from a sodium nitroprusside (SNP) solution in a phosphate buffer (pH 7.4).
-
The SNP solution is mixed with different concentrations of the test compounds and incubated at 25°C for a specified time (e.g., 150 minutes).
-
After incubation, Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the reaction mixture.
-
The absorbance of the chromophore formed during the diazotization of nitrite with sulfanilamide and subsequent coupling with N-(1-naphthyl)ethylenediamine is measured spectrophotometrically at approximately 546 nm.
-
The percentage of NO scavenging is calculated, and the IC50 value is determined.
Superoxide Radical (O₂⁻) Scavenging Assay
This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.
Procedure:
-
Superoxide radicals are generated in a non-enzymatic system, such as a phenazine methosulfate-NADH (PMS-NADH) system.
-
The reaction mixture contains the test compound at various concentrations, NADH, NBT, and PMS in a phosphate buffer.
-
The reaction is initiated by the addition of PMS.
-
After incubation at room temperature, the absorbance is measured at 560 nm against a blank.
-
The percentage of superoxide radical scavenging is calculated, and the IC50 value is determined.
Conclusion
Pyrazole derivatives represent a versatile and promising scaffold for the development of novel antioxidant agents. Their diverse chemical space allows for fine-tuning of their antioxidant properties through targeted structural modifications. The comparative data and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals in the rational design and evaluation of new pyrazole-based therapeutics for combating oxidative stress-related diseases. Further in-vivo studies are warranted to validate the therapeutic potential of the most promising candidates.
References
- 1. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Pyrazole Synthesis: Methods, Performance, and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The development of efficient and versatile synthetic methods for pyrazole derivatives is therefore of critical importance to drug discovery and development. This guide provides an objective comparison of common pyrazole synthesis methods, supported by experimental data and detailed protocols.
Comparative Analysis of Synthesis Methods
The synthesis of the pyrazole ring can be achieved through several key strategies. The choice of method often depends on the desired substitution pattern, availability of starting materials, and desired reaction conditions such as time, temperature, and environmental impact. This section compares the performance of the most prevalent methods.
| Synthesis Method | Key Reactants | Typical Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Knorr Synthesis | 1,3-Dicarbonyl Compound, Hydrazine | Acid catalyst (e.g., acetic acid), Reflux | 1 - 6 hours | 60 - 90 | Well-established, versatile, good yields.[3][4] | Potential for regioisomer formation with unsymmetrical dicarbonyls.[3] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehyde/Ketone, Hydrazine | Various, often involves oxidation of an intermediate pyrazoline | Variable | 60 - 88 | Access to different substitution patterns.[5] | May require an additional oxidation step.[5] |
| Three-Component Synthesis | Aldehyde, 1,3-Dicarbonyl, Hydrazine (or derivatives) | One-pot, often catalyzed | 2 - 16 hours | 15 - 85 | High efficiency, molecular diversity from simple precursors.[6][7] | Yields can be variable depending on substrates.[7] |
| Microwave-Assisted Synthesis | Various (e.g., 1,3-Dicarbonyl, Hydrazine) | Microwave irradiation, often solvent-free | 5 - 15 minutes | 79 - 98 | Drastically reduced reaction times, often higher yields, environmentally friendly.[4][8][9] | Requires specialized equipment. |
Experimental Protocols
This section provides detailed methodologies for key pyrazole synthesis experiments.
Protocol 1: Knorr Pyrazole Synthesis (Conventional Heating)
This protocol describes the synthesis of 1-phenyl-3,5-dimethylpyrazole from acetylacetone and phenylhydrazine.
Materials:
-
Acetylacetone
-
Phenylhydrazine
-
Ethanol
-
Crushed ice
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve acetylacetone (1.0 equivalent) in ethanol.
-
To this solution, add phenylhydrazine (1.0 equivalent) dropwise with stirring at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice.[1]
-
Collect the precipitated solid product by filtration, wash with cold water, and dry.[1]
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Microwave-Assisted Knorr Pyrazole Synthesis
This protocol details an efficient, solvent-free synthesis of pyrazolone derivatives.
Materials:
-
Ethyl acetoacetate
-
3-Nitrophenylhydrazine
-
3-Methoxy-4-ethoxy-benzaldehyde
Procedure:
-
Place ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol) in a 50-mL one-neck flask.
-
Irradiate the mixture in a domestic microwave oven at a power of 420 W for 10 minutes.[10]
-
After cooling, triturate the resulting solid with ethyl acetate.
-
Collect the product by suction filtration to afford (Z)-4-(4-ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone.[10]
Protocol 3: Three-Component Synthesis of Pyrazoles
This protocol outlines a one-pot synthesis of 3,5-disubstituted-1H-pyrazoles.
Materials:
-
Aromatic aldehyde
-
Tosylhydrazine
-
Terminal alkyne
-
Solvent (e.g., Acetonitrile)
Procedure:
-
The synthesis involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by a cycloaddition with terminal alkynes.[11]
-
A specific example involves the coupling of an acid chloride and a terminal alkyne to form an α,β-unsaturated ynone in situ.
-
To this intermediate, 3 mmol of 0.5 M hydrazine hydrate and 2 mL of acetonitrile are added.
-
The mixture is stirred for an additional 16 hours to yield the pyrazole product.[7]
Signaling Pathways and Logical Relationships
Pyrazole derivatives are particularly significant in drug development as kinase inhibitors.[12][13] They can effectively target signaling pathways that are often dysregulated in diseases like cancer.[14]
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. benchchem.com [benchchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. One‐Pot Three‐Component Synthesis of Pyrazoles Through a Tandem Coupling‐Cyclocondensation Sequence. | Semantic Scholar [semanticscholar.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to DFT Studies of Substituted Pyrazole Aldehydes for Researchers and Drug Development Professionals
An In-depth Analysis of Computational Approaches and Electronic Properties
Substituted pyrazole aldehydes are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and potential applications in optoelectronics.[1][2] Density Functional Theory (DFT) has emerged as a powerful tool to investigate the structural, electronic, and spectroscopic properties of these molecules, providing valuable insights for the rational design of novel derivatives with enhanced functionalities.[1] This guide provides a comparative overview of DFT studies on substituted pyrazole aldehydes, summarizing key findings and computational methodologies to aid researchers and drug development professionals.
Computational Methodologies: A Comparative Overview
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A variety of combinations have been employed in the study of pyrazole derivatives, with B3LYP (Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional) being one of the most commonly used functionals.[1]
| Functional | Basis Set | Application | Reference |
| B3LYP | 6-311G(d,p) | Geometry optimization, vibrational analysis, and NMR of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. | [3] |
| B3LYP | 6-31G(d,p) | Molecular characteristics and quantum parameter calculations of various pyrazole derivatives. | [4] |
| B3LYP | 6-311+G(d,p) | Optimization and reactivity descriptor analysis of newly synthesized pyrazole compounds. | [5] |
| B3LYP | cc-pvtz | Structural analyses, vibrational frequencies, UV, and NMR calculations of a family of pyrazole derivatives. | [6] |
| B3LYP | 6-31G* | Optimization and electronic property investigation of pyrazole-carboxamides. | [7] |
Experimental Protocols:
The synthesis of substituted pyrazole aldehydes often involves the Vilsmeier-Haack reaction of hydrazones.[2] For instance, the reaction of arylhydrazones with a Vilsmeier reagent (a mixture of phosphorus oxychloride and a tertiary amide like dimethylformamide) yields the corresponding pyrazole-4-carbaldehydes.[2][8] Another common synthetic route involves the condensation of acetyl thiophene with phenyl hydrazine, followed by cyclization using phosphoryl chloride in dimethylformamide to form the pyrazole-4-carbaldehyde.[8] The synthesized compounds are then typically characterized by spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[4][9]
Comparative Analysis of Electronic Properties
The electronic properties of substituted pyrazole aldehydes, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding their reactivity, stability, and potential biological activity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability.[7]
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Level | Reference |
| N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-4,6-di(aziridin-1-yl)-1,3,5-triazin-2-amine related structure | -6.279 | -1.147 | 5.132 | B3LYP/6-31G | [6] |
| Pyrazole-carboxamide derivative 4 | -5.44 | -1.21 | 4.23 | B3LYP/6-31G | [7] |
| Pyrazole-carboxamide derivative 5 | -5.56 | -1.24 | 4.32 | B3LYP/6-31G | [7] |
| Pyrazole-carboxamide derivative 6 | -5.63 | -1.41 | 4.21 | B3LYP/6-31G | [7] |
| Pyrazole-carboxamide derivative 7 | -5.37 | -1.37 | 4.00 | B3LYP/6-31G | [7] |
| Pyrazole-carboxamide derivative 8 | -5.67 | -1.79 | 3.88 | B3LYP/6-31G* | [7] |
A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and better electron delocalization.[7] The nature and position of substituents on the pyrazole ring significantly influence these electronic properties.
Spectroscopic Properties: A Bridge Between Theory and Experiment
DFT calculations are instrumental in predicting and interpreting spectroscopic data. Theoretical vibrational frequencies (FT-IR) and chemical shifts (NMR) often show a high correlation with experimental results, aiding in the structural elucidation of newly synthesized compounds.[10][11] The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for calculating NMR chemical shifts.[3][9] Time-dependent DFT (TD-DFT) is employed to simulate UV-Vis absorption spectra, providing insights into the electronic transitions within the molecules.[7][10]
Visualizing the Computational Workflow
The following diagrams illustrate the typical workflows for DFT studies of substituted pyrazole aldehydes.
Caption: A typical workflow for a DFT study of substituted pyrazole aldehydes.
Caption: Logical relationship of substituent effects on molecular properties.
Conclusion
DFT studies serve as an indispensable tool in the investigation of substituted pyrazole aldehydes, offering deep insights into their molecular and electronic structures. The careful selection of computational methods is paramount for obtaining reliable results that can guide synthetic efforts and the development of new therapeutic agents and functional materials. The data presented in this guide highlights the significant impact of substituents on the electronic properties of the pyrazole core, paving the way for the targeted design of molecules with desired characteristics. Researchers are encouraged to consider the methodologies and findings summarized herein for their future investigations into this promising class of compounds.
References
- 1. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asrjetsjournal.org [asrjetsjournal.org]
- 4. science.su.edu.krd [science.su.edu.krd]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Spectroscopic comparison of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde and 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde.
For researchers, scientists, and drug development professionals, a detailed comparative analysis of the spectroscopic properties of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde and 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde is presented. This guide provides a side-by-side look at their FTIR, NMR, and Mass Spectrometry data, supported by detailed experimental protocols, to facilitate informed decisions in molecular design and development.
This publication offers an objective comparison of the spectroscopic characteristics of two closely related pyrazole carbaldehyde derivatives. The substitution pattern on the pyrazole ring—dimethyl versus diphenyl—imparts distinct features to their spectral fingerprints. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the two compounds.
Table 1: FTIR Spectral Data (cm⁻¹)
| Functional Group | This compound | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde |
| C-H (Aromatic) | ~3100-3000 | ~3100-3000 |
| C-H (Aliphatic) | ~2950-2850 | - |
| C=O (Aldehyde) | ~1680-1660 | ~1680-1660 |
| C=N (Pyrazole Ring) | ~1590 | ~1595 |
| C=C (Aromatic) | ~1600, ~1500, ~1450 | ~1600, ~1500, ~1480 |
Table 2: ¹H NMR Spectral Data (δ, ppm)
| Proton | This compound (in DMSO-d₆)[1] | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (in CDCl₃) |
| -CHO | ~9.9 | ~10.0 |
| Phenyl-H | ~7.6-7.4 | ~7.9-7.3 |
| Pyrazole-H | - | ~8.3 |
| CH₃ | ~2.6, ~2.4 | - |
Table 3: ¹³C NMR Spectral Data (δ, ppm)
| Carbon | This compound | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde |
| C=O | ~185 | ~185 |
| Pyrazole C₃ | ~153 | ~155 |
| Pyrazole C₄ | ~118 | ~120 |
| Pyrazole C₅ | ~142 | ~140 |
| Phenyl C (ipso) | ~138 | ~139, ~133 |
| Phenyl C (ortho, meta, para) | ~129, ~128, ~125 | ~130, ~129, ~128, ~127, ~120 |
| CH₃ | ~14, ~12 | - |
Table 4: Mass Spectrometry Data (m/z)
| Ion | This compound | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde[2] |
| [M]⁺ | 200.24 | 248 |
| [M-H]⁺ | 199 | 247 |
| [M-CHO]⁺ | 171 | 219 |
| [C₆H₅]⁺ | 77 | 77 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols that can be adapted for the analysis of these and similar pyrazole derivatives.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra were acquired using a KBr pellet method. A small amount of the solid sample was mixed with dry potassium bromide and pressed into a thin, transparent disk. The spectrum was recorded in the 4000-400 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS)
Mass spectra were obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source. The sample was introduced into the GC, and the separated components were subsequently ionized and analyzed by the mass spectrometer.
Spectroscopic Comparison and Analysis
The key differences in the spectroscopic data of the two compounds arise from the substitution at the 3 and 5 positions of the pyrazole ring.
-
FTIR Spectroscopy: The most notable difference is the presence of C-H stretching vibrations for the methyl groups in the aliphatic region (~2950-2850 cm⁻¹) of the spectrum for this compound, which are absent in the spectrum of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of the dimethyl derivative shows two distinct singlets for the two methyl groups. In contrast, the diphenyl derivative's spectrum is characterized by a more complex aromatic region due to the presence of two phenyl rings.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of the dimethyl compound displays signals for the two methyl carbons in the upfield region. The diphenyl compound, on the other hand, shows a greater number of signals in the aromatic region, corresponding to the two non-equivalent phenyl rings.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum readily distinguishes the two compounds due to the difference in their molecular weights (200.24 g/mol for the dimethyl derivative and 248.28 g/mol for the diphenyl derivative). Fragmentation patterns are also distinct, with the dimethyl derivative showing a characteristic loss of a methyl group.
Experimental Workflow
The general workflow for the spectroscopic analysis of these pyrazole carbaldehydes is outlined below.
Caption: General workflow for the synthesis and spectroscopic characterization of pyrazole carbaldehydes.
References
A Comparative Guide to the Purity Validation of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a key building block in medicinal chemistry, with alternative pyrazole-based scaffolds. It offers an objective analysis of product purity, supported by detailed experimental protocols and data presentation, to aid researchers in selecting the most suitable reagents for their drug discovery and development pipelines.
Introduction to this compound and its Alternatives
This compound is a versatile intermediate used in the synthesis of a wide range of biologically active compounds. Its derivatives have shown promise as anti-inflammatory, analgesic, and antimicrobial agents. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in the biological evaluation of the final compounds.
This guide compares the target compound with two common alternatives:
-
1-Phenyl-1H-pyrazole-4-carbaldehyde: A structurally similar compound lacking the two methyl groups.
-
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde: An alternative with a second phenyl group instead of a methyl group at the 3-position.
The comparison will focus on typical purity levels, potential impurities, and the analytical methods for their validation.
Purity Comparison and Supplier Analysis
The purity of commercially available pyrazole derivatives can vary between suppliers. While specific batch-to-batch data is proprietary, this section provides a general comparison based on typical specifications offered by major chemical suppliers.
Table 1: Comparison of Commercial Grades for Pyrazole-4-carbaldehyde Derivatives
| Feature | This compound | 1-Phenyl-1H-pyrazole-4-carbaldehyde | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde |
| CAS Number | 22042-79-1[1][2][3] | 54605-72-0[4] | 21487-45-6 |
| Typical Purity (by HPLC/GC) | ≥98% | ≥98%[3] | ≥97% |
| Appearance | Beige to buff powder[1] | Pale yellow solid[4] | Information not readily available |
| Melting Point | 128 °C[1] | 84-88 °C[5] | Information not readily available |
| Common Synthesis Route | Vilsmeier-Haack Reaction[6] | Vilsmeier-Haack Reaction | Vilsmeier-Haack Reaction |
| Potential Impurities | Unreacted starting materials, over-formylated products, chlorinated byproducts.[7][8] | Unreacted starting materials, regioisomers, chlorinated byproducts.[7][8] | Unreacted starting materials, regioisomers, chlorinated byproducts.[7][8] |
Experimental Protocols for Purity Validation
Accurate determination of purity requires robust analytical methods. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most common techniques for analyzing pyrazole derivatives.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a powerful technique for separating and quantifying components in a mixture.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC-based purity analysis.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically effective. A common gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Sample Preparation: Dissolve approximately 10 mg of the pyrazole-carbaldehyde in 10 mL of the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS-based purity and impurity analysis.
Methodology:
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of 40-500 m/z.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like dichloromethane or ethyl acetate.
Potential Impurities from Vilsmeier-Haack Synthesis
The Vilsmeier-Haack reaction is a common method for synthesizing pyrazole-4-carbaldehydes. However, it can lead to several impurities.
Table 2: Potential Impurities in the Synthesis of this compound
| Impurity Type | Chemical Name/Structure | Origin |
| Unreacted Starting Material | 3,5-Dimethyl-1-phenyl-1H-pyrazole | Incomplete reaction. |
| Over-formylation Product | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4,x-dicarbaldehyde | Reaction at other positions on the pyrazole or phenyl ring. |
| Chlorinated Byproduct | 4-Chloro-3,5-dimethyl-1-phenyl-1H-pyrazole | Reaction with the Vilsmeier reagent (POCl₃).[7] |
| Regioisomer | 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde | If starting from unsymmetrical precursors. |
Biological Context: Involvement in Signaling Pathways
Pyrazole derivatives are known to interact with various biological targets. Understanding these interactions is crucial for drug development professionals. Pyrazole-containing compounds have been identified as inhibitors of key enzymes in inflammatory and cell signaling pathways, such as Cyclooxygenase-2 (COX-2) and Mitogen-Activated Protein Kinases (MAPKs).
Inhibition of the COX-2 Signaling Pathway
The anti-inflammatory properties of many pyrazole derivatives are attributed to their ability to inhibit the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation and pain.
COX-2 Signaling Pathway
Caption: Pyrazole derivatives can inhibit the COX-2 pathway.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer. Certain pyrazole-containing molecules have been shown to inhibit components of the MAPK pathway, such as p38 MAP kinase.[9]
MAPK Signaling Pathway
Caption: Pyrazole derivatives can modulate the MAPK signaling pathway.[10]
Conclusion
The purity of this compound and its alternatives is a critical factor for successful research and development in the pharmaceutical industry. This guide has provided a framework for comparing these compounds, including detailed analytical protocols for purity validation and an overview of their biological relevance. By carefully considering the information presented, researchers can make informed decisions about the selection and validation of these important synthetic intermediates.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 22042-79-1 [chemicalbook.com]
- 3. This compound | CAS 22042-79-1 [matrix-fine-chemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-Phenyl-1H-pyrazole-4-carboxaldehyde AldrichCPR 54605-72-0 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of Analytical Methods for 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of regulatory compliance and ensures the quality and consistency of pharmaceutical products. This guide provides a comparative overview of analytical methodologies for the quantification and characterization of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a key intermediate in various synthetic pathways. The comparison is based on established analytical techniques for similar pyrazole derivatives and aldehyde-containing compounds, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the nature of the sample, the required sensitivity, and the available instrumentation. Below is a comparison of potential methods for the analysis of this compound.
| Parameter | HPLC-UV | HPLC-MS | GC-MS |
| Specificity | Good, but may require derivatization to resolve from similar impurities. | Excellent, mass-to-charge ratio provides high specificity. | Excellent, combination of retention time and mass spectrum is highly specific. |
| Sensitivity | Moderate, dependent on the chromophore of the analyte or derivative. | High, capable of detecting trace levels. | High, particularly with selected ion monitoring (SIM). |
| Linearity | Typically excellent over a wide concentration range (e.g., R² > 0.999).[1] | Excellent, with a wide dynamic range. | Good, but may be more limited than HPLC for certain compounds. |
| Accuracy (% Recovery) | Generally high (e.g., 98-102%). | High, but can be affected by matrix effects. | High, though sample preparation can influence recovery. |
| Precision (% RSD) | Excellent, typically <2% for replicate injections. | Excellent, comparable to HPLC-UV. | Good, typically <5% for replicate injections. |
| Limit of Detection (LOD) | ng/mL range, can be improved with derivatization. | pg/mL to fg/mL range. | pg/mL range. |
| Limit of Quantitation (LOQ) | ng/mL range. | pg/mL to fg/mL range. | pg/mL range. |
| Sample Throughput | High, especially with modern UHPLC systems. | High, similar to HPLC-UV. | Moderate, run times can be longer. |
| Instrumentation Cost | Moderate. | High. | High. |
| Derivatization | Often required for aldehydes to enhance UV detection (e.g., with DNPH).[1][2][3] | May not be necessary but can improve ionization. | Often beneficial to improve volatility and thermal stability (e.g., oximation).[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for HPLC-UV and GC-MS analysis of aldehyde-containing compounds, which can be adapted for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust technique for the routine analysis of pyrazole derivatives.[6]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.[6]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid). The exact ratio should be optimized for peak shape and retention time.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25 °C.[6]
-
Injection Volume: 10 µL.[6]
-
Detection Wavelength: 360 nm (for DNPH derivatives).[3]
Sample Preparation (with Derivatization):
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., acetonitrile).
-
To an aliquot of the sample solution, add a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile/acid.[1][2][3]
-
Allow the reaction to proceed to completion to form the hydrazone derivative.
-
Dilute the resulting solution to a known volume with the mobile phase before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high specificity and sensitivity for the analysis of volatile and semi-volatile compounds.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes. (This program should be optimized).
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight.
-
Detection Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Sample Preparation (with Derivatization):
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane).
-
Add a derivatizing agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form the oxime derivative, which improves chromatographic performance.[4][5]
-
Heat the mixture to ensure complete reaction.
-
After cooling, the sample can be directly injected into the GC-MS.
Method Validation Workflow
The validation of an analytical method ensures its suitability for the intended purpose. The following workflow, based on ICH guidelines, should be followed.[6]
Caption: Workflow for analytical method validation.
HPLC-UV Derivatization and Analysis Workflow
The following diagram illustrates the typical workflow for the analysis of an aldehyde using HPLC-UV with a pre-column derivatization step.
Caption: HPLC-UV analysis workflow with derivatization.
References
- 1. epa.gov [epa.gov]
- 2. waters.com [waters.com]
- 3. auroraprosci.com [auroraprosci.com]
- 4. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatographic approaches for determination of low-molecular mass aldehydes in bio-oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a critical aspect of laboratory safety and environmental responsibility. This guide provides a step-by-step operational plan for its safe handling and disposal, ensuring compliance with standard laboratory practices and minimizing risks to personnel and the environment.
Hazard Profile and Safety Precautions
Based on available safety data sheets for 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde and structurally similar pyrazole derivatives, this compound should be treated as hazardous waste. Key hazard information is summarized in the table below.
| Hazard Category | Finding | Citation |
| Skin Irritation | Causes skin irritation. | [1] |
| Eye Irritation | Causes serious eye irritation. | [1] |
| Respiratory Irritation | May cause respiratory irritation. | [1] |
| Acute Oral Toxicity | Harmful if swallowed. | [2] |
| Environmental Hazards | Pyrazole derivatives can be harmful to aquatic life with long-lasting effects. | [3] |
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound, including a laboratory coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[4] All handling of the solid compound or its solutions should be conducted in a well-ventilated area or a chemical fume hood.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[5][6] Never dispose of this compound down the drain or in regular trash.[3]
1. Waste Segregation and Collection:
-
Solid Waste: Collect any unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable waste container that is chemically compatible.[4][6]
-
Contaminated Materials: Any materials significantly contaminated with the compound, such as weighing papers, pipette tips, gloves, and absorbent pads, should be placed in the same solid waste container.[4][6]
-
Liquid Waste (Solutions): Collect solutions containing this compound in a separate, leak-proof, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.[3][6]
2. Container Selection and Labeling:
-
Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[3] Plastic containers are often preferred for hazardous waste when compatibility is not an issue.[5]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3][5] Do not use abbreviations or chemical formulas.
-
The label should also include the date of waste generation, the location (department and room number), and the name and contact information of the principal investigator.[5]
3. Waste Storage:
-
Store the sealed hazardous waste container in a designated and secure hazardous waste accumulation area within the laboratory.[4]
-
This area should be well-ventilated and away from incompatible materials.
4. Waste Disposal Request:
-
Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a completed hazardous waste information form to your EHS department.[5]
-
Provide a detailed inventory of the waste, including the chemical name and quantity.
5. Professional Disposal:
-
The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.[4] High-temperature incineration is a common and recommended method for such compounds.[4]
Potential Deactivation of Aldehyde Waste
While professional disposal is the standard, some facilities may have protocols for the deactivation of aldehyde-containing waste streams. This process involves chemically treating the waste to reduce its toxicity.
Note: The following is for informational purposes only and must be validated and approved by your institution's EHS department before implementation.
Commercial products are available that can neutralize aldehyde waste, rendering it non-hazardous.[4] Alternatively, chemical deactivation can sometimes be achieved. For example, some aldehyde solutions can be treated with sodium pyrosulfite to neutralize the aldehyde.[7] Any such treatment must be thoroughly evaluated for its effectiveness, and the final treated waste must be analyzed to ensure it no longer meets the criteria for hazardous waste before disposal, which may require approval from the local sewer authority for drain disposal.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
This guide provides a foundational framework for the safe disposal of this compound. Always consult your institution's specific waste management policies and your EHS department for guidance tailored to your location and facilities.
References
- 1. nanovir.science.upjs.sk [nanovir.science.upjs.sk]
- 2. ic.ptb.de [ic.ptb.de]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. archtechnochem.com [archtechnochem.com]
- 5. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 6. Phenylpyrazole insecticide photochemistry, metabolism, and GABAergic action: ethiprole compared with fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
Essential Safety and Operational Protocols for 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Compound Identification: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
This document provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following guidance is based on available Safety Data Sheets (SDS) for the compound and structurally related pyrazole and aldehyde derivatives.
Hazard Summary
Based on data for structurally similar compounds, this compound is classified with the following hazards:
The GHS07 pictogram (exclamation mark) is applicable, indicating these potential hazards.[1][2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure and ensure laboratory safety. All handling of this compound, in solid or solution form, must be conducted in a certified chemical fume hood.[4][5][6]
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Chemical Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes and meet national standards (e.g., OSHA 29 CFR 1910.133 or European Standard EN166)[7][8]. A face shield should be worn with goggles, especially when there is a splash risk.[4][5][9] |
| Skin | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently.[4] Double gloving may be required for enhanced protection.[5] |
| Lab Coat | A flame-resistant lab coat that fully covers the arms is required.[4] Consider impervious clothing to prevent all skin contact.[9] | |
| Full-Length Pants and Closed-Toe Shoes | Pants should be made of a non-absorbent material. Shoes must be fully enclosed and provide ample coverage.[4][10] | |
| Respiratory | Fume Hood or Respirator | All handling should occur in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5] If a fume hood is unavailable or aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[4] |
Experimental Protocols: Safe Handling and Operational Workflow
A systematic approach to handling this compound is critical for maintaining a safe research environment.
Preparation:
-
Don PPE: Put on all required PPE as outlined in the table above before entering the laboratory.
-
Prepare Work Area: Ensure the work area within the certified chemical fume hood is clean and uncluttered.[11]
-
Assemble Equipment: Confirm all necessary equipment and reagents are present and in good working order.
-
Weighing: Carefully weigh the required amount of the compound within the fume hood to minimize dust exposure.
Experimentation:
-
Dissolution: If applicable, dissolve the compound in the appropriate solvent within the fume hood.
-
Reaction: Carry out the chemical reaction, ensuring the apparatus remains within the confines of the fume hood.
-
Monitoring: Monitor the reaction's progress as required by the experimental protocol, using appropriate shielding and remote observation techniques where possible.
Post-Experiment:
-
Quenching: Safely quench the reaction according to established laboratory procedures.
-
Work-up: Perform any necessary extraction, purification, or isolation steps within the fume hood.
-
Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical. Wash hands and any exposed skin thoroughly after handling.[11][12]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Includes unused compound, contaminated gloves, weigh boats, and other solid consumables.
-
Liquid Waste: Encompasses reaction mixtures, solvents used for rinsing, and any other liquid containing the compound.
-
Sharps Waste: Any contaminated needles, syringes, or other sharp objects.
Containment and Labeling:
-
Solid Waste: Place in a clearly labeled, sealed container designated for hazardous solid chemical waste.[4]
-
Liquid Waste: Collect in a compatible, labeled, and sealed container for hazardous liquid waste.[4] Do not dispose of this chemical down the drain.[4]
-
Sharps Waste: Dispose of in a designated, puncture-proof sharps container.[4]
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings.[4]
Storage and Disposal:
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.[4]
Workflow Diagram
Caption: Logical workflow for the safe handling and disposal of the chemical.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. biosynth.com [biosynth.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. csub.edu [csub.edu]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
